3-Sulfamoylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPNRMKNARPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546249 | |
| Record name | 3-Sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-42-7 | |
| Record name | 3-Sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structure-Activity Relationship of 3-Sulfamoylbenzamide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. Analogs based on this core structure have been extensively explored as inhibitors of various enzymes and as therapeutic agents for a multitude of conditions, including cancer, glaucoma, epilepsy, and hypertension. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their key biological targets, quantitative inhibitory data, and the experimental methodologies used for their evaluation.
Core Biological Activities and Structure-Activity Relationship Insights
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzamide and the sulfamoyl moieties. The primary areas of therapeutic interest for these compounds include carbonic anhydrase inhibition, ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibition, and diuretic and anticancer activities.
Carbonic Anhydrase (CA) Inhibition
3-Sulfamoylbenzamides are a prominent class of carbonic anhydrase inhibitors. The unsubstituted sulfamoyl group is a critical feature, acting as a zinc-binding group essential for inhibitory activity. These compounds target various CA isoforms, with significant interest in tumor-associated isoforms like CA IX and CA XII, which are involved in pH regulation in the hypoxic tumor microenvironment.
Key SAR Insights for CA Inhibitors:
-
Unsubstituted Sulfamoyl Group: Essential for zinc binding in the enzyme's active site and is a primary determinant of inhibitory potency.
-
Benzene Ring Substitution: Halogenation, particularly with chlorine, on the benzoic acid ring can enhance inhibitory potency.
-
Benzamide Nitrogen Substitution: The nature of the substituent on the benzamide nitrogen significantly modulates the inhibitory activity and isoform selectivity. Aromatic and heterocyclic moieties can lead to potent inhibition.
Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition
NTPDases are crucial enzymes in the regulation of purinergic signaling and are implicated in thrombosis, inflammation, and cancer. This compound derivatives have emerged as potent inhibitors of various h-NTPDase isoforms.
Key SAR Insights for h-NTPDase Inhibitors:
-
Substitution on the Sulfamoyl Nitrogen: The substituent on the sulfamoyl nitrogen plays a critical role in determining potency and selectivity. For instance, a cyclopropyl group often leads to potent inhibition.[1]
-
Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties attached to the benzamide nitrogen can significantly modulate activity. For example, a 4-bromophenyl group has been shown to be a potent inhibitor of h-NTPDase1.[1]
-
Benzene Ring Substitution: Halogenation, such as chlorination, on the benzoic acid ring can enhance inhibitory potency.[1]
Diuretic Activity
Certain this compound analogs, such as indapamide, are well-established diuretic agents used in the treatment of hypertension. Their mechanism of action primarily involves the inhibition of sodium reabsorption in the renal tubules.
Key SAR Insights for Diuretic Activity:
-
The presence of a chloro group at the 4-position and a sulfamoyl group at the 3-position of the benzamide ring are common features of potent diuretics in this class.
-
Modifications of the substituent on the benzamide nitrogen with cyclic structures, such as tetrahydroquinoline and isoquinoline, have been shown to yield compounds with diuretic activity comparable to or higher than reference drugs like indapamide and clopamide.[2]
Anticancer Activity
The anticancer activity of this compound analogs is often linked to their inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. By inhibiting these enzymes, they can disrupt pH regulation in the tumor microenvironment, leading to increased cell death under hypoxic conditions. Some analogs also exhibit anticancer effects through other mechanisms.
Key SAR Insights for Anticancer Activity:
-
Potent inhibition of CA IX and XII is a key driver of anticancer efficacy for many analogs.
-
The introduction of specific substituents on the benzamide portion can lead to broad-spectrum anticancer activity against various cancer cell lines.
Quantitative Data Presentation
The following tables summarize the quantitative biological data for representative this compound analogs.
Table 1: Inhibitory Activity of this compound Analogs against Carbonic Anhydrase (CA) Isoforms
| Compound ID | R (Benzamide Substituent) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | hCA IX Kᵢ (nM) |
| Analog 1 | Phenyl | 250 | 12 | 2.5 | 25.8 |
| Analog 2 | 4-Fluorophenyl | 13.3 | 5.3 | 1.1 | - |
| Analog 3 | 2,4-Dichlorophenyl | - | 8.1 | - | - |
| Analog 4 | 3-Nitrophenyl | - | - | - | 9.1 |
| Data compiled from multiple sources. Kᵢ values represent the mean from at least three different determinations. |
Table 2: Inhibitory Activity of this compound Analogs against h-NTPDase Isoforms
| Compound ID | Structure Description | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 3a | N-(4-chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
| Data extracted from a study by Iqbal et al. (2023).[3][4] |
Table 3: Anticancer Activity of Selected this compound Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 (Breast) | 12.8 |
| Compound B | HCT-116 (Colon) | 12.7 |
| Compound C | HeLa (Cervical) | >100 |
| IC₅₀ values represent the concentration required to inhibit 50% of cell growth. |
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to this compound analogs involves a two-step process:
-
Chlorosulfonation of Benzoic Acid: The appropriately substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding sulfonyl chloride. The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration.
-
Amidation:
-
Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine in an aqueous medium to form the 3-sulfamoylbenzoic acid intermediate.
-
Benzamide Formation: The carboxylic acid of the 3-sulfamoylbenzoic acid is then coupled with a desired amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM).
-
The final products are typically purified by techniques such as flash column chromatography.[3][5]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Materials:
-
Applied Photophysics stopped-flow instrument.
-
Assay Buffer: 20 mM TRIS (pH 8.3) containing 20 mM NaClO₄.
-
Indicator: 0.2 mM Phenol red.
-
Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).
-
Enzyme: Purified human CA isoforms.
-
Inhibitor: Test compounds and a standard inhibitor (e.g., acetazolamide).
-
-
Procedure:
-
Prepare stock solutions (10 mM) of the inhibitors in a suitable solvent (e.g., DMSO or distilled-deionized water) and make serial dilutions.
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The CA-catalyzed CO₂ hydration reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ solution in the stopped-flow instrument.
-
The initial rates of the reaction (first 5-10%) are followed for 10-100 seconds by monitoring the absorbance change of the phenol red indicator at 557 nm.
-
The uncatalyzed reaction rate is determined and subtracted from the total observed rates.
-
Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.
-
h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl₂.
-
Enzyme: Recombinant human NTPDase isoforms.
-
Substrate: ATP or ADP.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B (prepare fresh daily).
-
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. Use DMSO as a control.
-
Add 22.5 µL of the diluted NTPDase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green working solution.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Diuretic Activity Assay in Rats
This protocol outlines the in vivo assessment of the diuretic efficacy of this compound analogs.
-
Animals: Healthy adult male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure:
-
Acclimatization: House the rats in metabolic cages for at least 3 days prior to the experiment to adapt them to the environment. Provide free access to food and water.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Hydration: Administer 0.9% saline solution (25 ml/kg) orally to ensure uniform hydration.
-
Grouping and Dosing: Divide the rats into groups: a control group receiving the vehicle (e.g., saline with a suspending agent), a standard group receiving a known diuretic (e.g., furosemide, 10 mg/kg), and test groups receiving the this compound analogs at various doses. Administer the treatments orally or intraperitoneally.
-
Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine for a period of 5 to 24 hours.
-
Analysis:
-
Measure the total volume of urine for each animal.
-
Centrifuge the urine samples to remove particulates.
-
Analyze the supernatant for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.
-
-
Data Evaluation: Compare the urine output and electrolyte excretion of the test groups with the control and standard groups.
-
Mandatory Visualizations
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Role of NTPDases and their inhibition in the purinergic signaling pathway.
Caption: The role of Carbonic Anhydrase IX in the tumor hypoxia response.
References
- 1. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretic agents related to indapamide. III--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
3-Sulfamoylbenzamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent chemical properties and synthetic tractability have allowed for its successful application in the design of inhibitors for various enzyme classes, including carbonic anhydrases, ectonucleoside triphosphate diphosphohydrolases (NTPDases), and protein kinases, as well as activators of glucokinase. This technical guide provides a comprehensive overview of the this compound scaffold in drug design, detailing its applications, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Inhibition of Carbonic Anhydrases
The sulfonamide group is a classic zinc-binding moiety, making this compound derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[1][2]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. The data highlights the potential for developing isoform-selective inhibitors.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Kᵢ (nM) |
| Series 1 | Acetazolamide | |||
| 6d | hCA I | 18.8 | Acetazolamide | 250 |
| 6q | hCA I | 38.3 | Acetazolamide | 250 |
| 6e | hCA I | 50.4 | Acetazolamide | 250 |
| 6o | hCA XII | 10.0 | Acetazolamide | 5.7 |
| 6m | hCA XII | 41.9 | Acetazolamide | 5.7 |
| 6f | hCA XII | 41.9 | Acetazolamide | 5.7 |
| Series 2 | Acetazolamide | |||
| 4c | hCA IX | 8.5 | Acetazolamide | 25.8 |
| 5b | hCA IX | <25.8 | Acetazolamide | 25.8 |
| 15 | hCA IX | 6.1 | Acetazolamide | 25.8 |
| Series 3 | Acetazolamide | |||
| 3 | hCA II | 2.4 - 4515 | Acetazolamide | 12 |
| 10 | hCA IX | 9.7 - 7766 | Acetazolamide | 25 |
| 3 | hCA XII | 14 - 316 | Acetazolamide | 5.7 |
| 10 | hCA XII | 14 - 316 | Acetazolamide | 5.7 |
Note: The data presented is a selection from various studies to illustrate the range of potencies. Please refer to the cited literature for more extensive datasets.[1][3][4]
Signaling Pathway: Carbonic Anhydrase in pH Regulation
Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)
This compound derivatives have emerged as potent inhibitors of human NTPDase isoforms, which are key enzymes in the regulation of purinergic signaling.[5] By modulating the extracellular concentrations of ATP and ADP, these inhibitors have potential applications in thrombosis, inflammation, and cancer.[5][6]
Quantitative Data: h-NTPDase Inhibition
The following table summarizes the inhibitory activity (IC₅₀ values) of representative this compound derivatives against various h-NTPDase isoforms.
| Compound ID | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 3i | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3f | > 50 | 0.29 ± 0.07 | > 50 | > 50 |
| 3j | > 50 | 0.29 ± 0.07 | > 50 | > 50 |
| 4d | > 50 | Sub-micromolar | > 50 | > 50 |
| 2d | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
Data extracted from referenced literature.[5][7]
Signaling Pathway: Purinergic Signaling Modulation by NTPDases
Activation of Glucokinase
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Allosteric activators of GK, including those based on the this compound scaffold, are being investigated as potential treatments for type 2 diabetes.[8][9]
Quantitative Data: Glucokinase Activation
The table below presents the in vitro activation data for representative 3,5-disubstituted benzamide derivatives as glucokinase activators.
| Compound ID | GK Fold Activation at 10 µM | EC₅₀ (µM) | S₀.₅ (mM) |
| 5a | 1.43 ± 0.06 | - | - |
| 12a-f | - | 1.68 - 2.11 | - |
| 9c | - | 0.0162 | 5.8 |
| 7b | - | 0.0045 | 1.6 |
| 7d | - | 0.0088 | 3.0 |
EC₅₀: half-maximal effective concentration; S₀.₅: substrate concentration at half-maximal velocity. Data sourced from multiple studies.[8][10][11]
Inhibition of Bcr-Abl Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). 3-Substituted benzamide derivatives have been designed as potent inhibitors of Bcr-Abl kinase, offering a therapeutic strategy for CML.[6]
Quantitative Data: Bcr-Abl Kinase Inhibition
The anti-proliferative activity of 3-substituted benzamide derivatives against the Bcr-Abl-positive K562 cell line is summarized below.
| Compound ID | K562 IC₅₀ (nM) | U937 (Bcr-Abl negative) IC₅₀ (µM) |
| STI-571 (Imatinib) | 182 | >10 |
| 5a (3-fluoro) | 63 | >10 |
| 5c (3-bromo) | 7 | >10 |
| 13 | 5600 | - |
| 28j | 6900 | >50 |
| 28k | 3600 | >50 |
| 28l | 4500 | >50 |
| 4 | 3820 | - |
| 7a | 2000 | - |
| 7d | 1470 | - |
| 9 | 960 | - |
IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation.[12][13]
Signaling Pathway: Bcr-Abl and Downstream Pro-Survival Pathways
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their biological evaluation.
General Synthesis of this compound Derivatives
Protocol: Synthesis of 3-(N-substituted-sulfamoyl)-5-nitro-N-(substituted-phenyl)benzamides
-
Chlorosulfonation of 3-nitrobenzoic acid: To a round-bottom flask containing 3-nitrobenzoic acid (1 eq.), add chlorosulfonic acid (excess) dropwise at 0 °C. The reaction mixture is then heated at 80-110 °C for 2-8 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate, 3-(chlorosulfonyl)-5-nitrobenzoic acid, is filtered, washed with cold water, and dried.[10][14]
-
Sulfonamide formation: The 3-(chlorosulfonyl)-5-nitrobenzoic acid (1 eq.) is dissolved in a suitable solvent (e.g., acetone) and refluxed with the desired primary or secondary amine (1.1 eq.) for several hours. The solvent is then evaporated, and the residue is treated with dilute HCl to precipitate the 3-(N-substituted-sulfamoyl)-5-nitrobenzoic acid, which is filtered, washed, and dried.[10][14]
-
Amide coupling: The 3-(N-substituted-sulfamoyl)-5-nitrobenzoic acid (1 eq.) is dissolved in an anhydrous solvent (e.g., THF or DCM). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is added, and the mixture is stirred at room temperature. The desired aniline or amine (1.1 eq.) is then added, and the reaction is stirred until completion. The final product is isolated by extraction and purified by chromatography or recrystallization.[5]
Biological Evaluation Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
-
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂ to carbonic acid, which subsequently dissociates into a proton and a bicarbonate ion. The resulting pH change is monitored spectrophotometrically using a pH indicator.[2]
-
Procedure:
-
Recombinant human CA isozyme is pre-incubated with various concentrations of the this compound derivative in a buffered solution.
-
This enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.
-
The initial rate of the reaction is calculated and compared to the uninhibited control to determine the percent inhibition.
-
Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.[2]
-
h-NTPDase Inhibition Assay (Malachite Green Assay)
-
Principle: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDase. The malachite green reagent forms a colored complex with the liberated Pi.
-
Procedure:
-
Recombinant h-NTPDase is incubated with various concentrations of the inhibitor in a reaction buffer containing CaCl₂.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance is measured spectrophotometrically, and the amount of Pi released is calculated from a standard curve.
-
IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Glucokinase Activation Assay
-
Principle: The assay measures the GK-catalyzed phosphorylation of glucose to glucose-6-phosphate. The production of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase, and the increase in NADPH is monitored.[10][11]
-
Procedure:
-
Recombinant human glucokinase is incubated with the test compound at various concentrations in a reaction buffer.
-
The reaction is initiated by adding D-glucose and a coupling enzyme system (glucose-6-phosphate dehydrogenase and NADP⁺).
-
The increase in absorbance at 340 nm due to NADPH formation is monitored over time.
-
The initial reaction rates are plotted against the compound concentrations to determine the EC₅₀.[10][11]
-
Bcr-Abl Kinase Inhibition Assay (Cell-Based Proliferation Assay)
-
Principle: Bcr-Abl positive cells (e.g., K562) are dependent on its kinase activity for proliferation and survival. Inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis.[12]
-
Procedure:
-
K562 cells are seeded in 96-well plates and treated with a range of concentrations of the this compound derivative.
-
The cells are incubated for 48-72 hours.
-
Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT).
-
The percentage of viable cells is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[12]
-
Conclusion
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the design of a wide range of biologically active molecules. Its ability to be readily functionalized allows for the fine-tuning of inhibitory or activatory potency and selectivity against various enzymatic targets. The continued exploration of this scaffold, guided by structure-activity relationship studies and computational modeling, holds significant promise for the development of novel therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 13. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Substituted 3-Sulfamoylbenzamides
For Researchers, Scientists, and Drug Development Professionals
Substituted 3-sulfamoylbenzamides are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of their physicochemical properties, synthesis, and biological evaluation, with a focus on their roles as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as modulators of hepatitis B virus (HBV) capsid assembly.
Core Physicochemical Properties: A Data Gap
Biological Activity of Substituted 3-Sulfamoylbenzamides
Substituted 3-sulfamoylbenzamides have been extensively investigated as inhibitors of various biological targets. The following table summarizes the reported inhibitory activities (IC50) of a selection of these compounds against different isoforms of h-NTPDases.
| Compound ID | Substituents | Target | IC50 (µM) |
| 3i | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13[1][2] |
| 3i | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase3 | 0.72 ± 0.11[1][2] |
| 3f | N-(4-methoxyphenyl), 3-(morpholinosulfonyl) | h-NTPDase2 | 0.27 ± 0.08[1][2] |
| 3j | 5-(N-benzylsulfamoyl), 2-chloro, N-(4-methoxyphenyl) | h-NTPDase2 | 0.29 ± 0.07[1][2] |
| 4d | 2-chloro, N-cyclopropyl, 5-(N-cyclopropylsulfamoyl) | h-NTPDase2 | 0.13 ± 0.01[1][2] |
| 2d | 2-chloro, 5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of substituted 3-sulfamoylbenzamides. Below are generalized protocols for their synthesis and the determination of key physicochemical and biological parameters.
Synthesis of Substituted 3-Sulfamoylbenzamides
The synthesis of substituted 3-sulfamoylbenzamides is typically achieved through a multi-step process:
-
Chlorosulfonylation: The starting substituted benzoic acid is reacted with an excess of chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is often performed at elevated temperatures.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine in an aqueous medium to form the corresponding sulfonamide.
-
Amide Formation: The carboxylic acid moiety of the sulfamoylbenzoic acid is then coupled with a desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) to yield the final 3-sulfamoylbenzamide derivative.[1][2]
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (Gold Standard):
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Compound Dissolution: Dissolve a precisely weighed amount of the this compound derivative in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:
A rapid and less material-intensive method involves correlating the retention time of a compound on a C18 column with the known LogP values of a set of standard compounds.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.
Potentiometric Titration:
-
Solution Preparation: A solution of the this compound derivative of known concentration is prepared in water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
UV-Vis Spectroscopy:
This method is applicable if the ionized and non-ionized forms of the compound have distinct UV-Vis absorption spectra.
-
Buffer Preparation: A series of buffers with a range of known pH values are prepared.
-
Spectral Measurement: The UV-Vis spectrum of the compound is recorded in each buffer solution.
-
Data Analysis: The changes in absorbance at a specific wavelength are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation.
Equilibrium Shake-Flask Method:
-
Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of water or a buffer of a specific pH in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Determination of Biological Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition Assay (e.g., for h-NTPDases):
-
Reagent Preparation: Prepare solutions of the enzyme (e.g., h-NTPDase), the substrate (e.g., ATP), and the this compound inhibitor at various concentrations. A suitable assay buffer is also prepared.
-
Reaction Setup: In a multi-well plate, add the enzyme and a range of concentrations of the inhibitor. A control well with no inhibitor is also included.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate over time. For h-NTPDases, this can be done by measuring the amount of inorganic phosphate released, for example, using a malachite green-based colorimetric assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the study of substituted 3-sulfamoylbenzamides.
General experimental workflow for the synthesis and evaluation of substituted 3-sulfamoylbenzamides.
Simplified signaling pathway of h-NTPDases and the inhibitory action of 3-sulfamoylbenzamides.
Logical relationship of substitutions on the this compound scaffold to biological activity.
References
The Discovery and Profile of Sulfamoylbenzamides as Carbonic Anhydrase Inhibitors: A Technical Guide
Introduction
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[1][2]
Among the various classes of CA inhibitors, sulfonamides are the most extensively studied and clinically utilized. The discovery of sulfamoylbenzamides as potent CA inhibitors has been a significant area of research in drug development. This technical guide provides an in-depth overview of the discovery of 3-sulfamoylbenzamide and its derivatives as carbonic anhydrase inhibitors, tailored for researchers, scientists, and drug development professionals. While specific quantitative inhibitory data for the parent this compound is not extensively documented in publicly available literature, this guide will focus on the foundational this compound scaffold and present data for its closely related and well-characterized derivatives. We will detail the general synthesis, experimental protocols for activity assessment, and the mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and further research in this promising field.
Data Presentation: Inhibitory Activity of Sulfamoylbenzamide Derivatives
The inhibitory potency of sulfamoylbenzamide derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms to determine their efficacy and selectivity. The most common isoforms studied include the cytosolic hCA I and hCA II, the transmembrane tumor-associated hCA IX, and the widely distributed hCA XII. The inhibition is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the inhibitory activities of various 3- and 4-sulfamoylbenzamide derivatives from the literature.
| Compound ID | Modification on Benzamide/Sulfonamide | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Series 1 | 4-Sulfamoyl-N-(substituted)benzamides | [1] | ||||
| 3a | N-ethyl | 334 | 48.5 | 3.1 | - | [1] |
| 3b | N-propyl | 187 | 25.4 | 1.5 | - | [1] |
| 3c | N-isopropyl | 215 | 18.7 | 0.9 | - | [1] |
| 3d | N-butyl | 116 | 9.8 | 0.4 | - | [1] |
| Series 2 | Pyrazole- and Pyridazinecarboxamide Sulfonamides | [2] | ||||
| 4c | N-phenethyl-pyrazole-carboxamide | 105.3 | 128.5 | 8.5 | 101.4 | [2] |
| 5b | N-phenethyl-pyrazole-carboxamide | 175.4 | 101.7 | 15.7 | 78.5 | [2] |
| 15 | Indene-fused pyrazole carboxamide | 725.7 | 3.3 | 6.1 | 80.5 | [2] |
| Series 3 | 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | [4] | ||||
| I-1 | N-(3-morpholinopropyl) | 78 | 58 | - | 740 | [4] |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows a multi-step process, which can be adapted based on the desired substitutions. A representative synthetic route is outlined below, based on established methodologies for similar compounds.[5][6]
Step 1: Chlorosulfonation of 3-Carboxybenzoic Acid Derivative
-
To a stirred solution of the starting benzoic acid derivative (1 equivalent) in an appropriate solvent (e.g., chloroform or neat), add chlorosulfonic acid (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, the corresponding sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Sulfonamide Formation
-
Dissolve the sulfonyl chloride from Step 1 (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add an excess of an aqueous ammonia solution or the desired primary/secondary amine (2.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Remove the solvent under reduced pressure.
-
Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the sulfonamide product.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Step 3: Amide Bond Formation (Benzamide Synthesis)
-
Suspend the 3-sulfamoylbenzoic acid derivative from Step 2 (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final this compound derivative.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow instrument to measure the CO2 hydration activity or a colorimetric assay measuring the esterase activity of the enzyme.[1] The following protocol describes a common colorimetric method.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer containing a small percentage of DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the positive control to the respective wells. Include a control well with only the solvent (DMSO) for measuring uninhibited enzyme activity.
-
Add the CA enzyme working solution to all wells except for the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of hCA IX in Tumor pH Regulation.
Caption: Role of Cytosolic CA in pH Homeostasis.
Caption: Experimental Workflow for CA Inhibitor Discovery.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Silico Screening of 3-Sulfamoylbenzamide Derivative Libraries
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-sulfamoylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as inhibitors for various enzymes and protein targets. Notable examples include their application as carbonic anhydrase inhibitors, antivirals, and modulators of nucleotide-metabolizing enzymes.[1][2][3] The process of identifying novel and potent derivatives from vast chemical libraries can be significantly accelerated through in silico screening.
This technical guide provides an in-depth overview of the computational methodologies employed in the virtual screening of this compound derivative libraries. It details the experimental protocols for key in silico techniques, presents quantitative data from relevant studies, and visualizes the associated biological pathways and experimental workflows to offer a comprehensive resource for drug discovery professionals.
Core Methodologies in In Silico Screening
In silico screening involves the use of computational methods to assess the potential of small molecules to bind to a biological target. The primary techniques used for screening this compound libraries include molecular docking, pharmacophore modeling, and comprehensive virtual screening workflows.
-
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor.[4] It is crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[5][6]
-
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[7][8] These models are used as 3D queries to rapidly screen large compound databases for molecules with the desired features.[9]
-
Virtual Screening (VS): This is a broad computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.[10] A typical VS workflow integrates multiple methods, starting with rapid filtering techniques like pharmacophore screening and culminating in more computationally intensive methods like molecular docking and binding free energy calculations.[11]
Key Biological Targets and Signaling Pathways
This compound derivatives have been successfully developed to target several key proteins involved in various disease states.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, with some derivatives showing affinity close to clinical drugs.[1][3] The sulfonamide moiety of the this compound scaffold is a key zinc-binding group, making these compounds potent CA inhibitors.[12]
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
The h-NTPDase family of enzymes is involved in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP).[3][13] These enzymes play roles in pathological processes such as thrombosis, inflammation, and cancer.[14] Certain this compound derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8.[3][13]
Hepatitis B Virus (HBV) Capsid Assembly
Capsid assembly modulators (CAMs) are a class of antiviral agents that disrupt the formation of the hepatitis B virus (HBV) capsid.[2] this compound derivatives have been developed as potent CAMs that interfere with this crucial step in the viral life cycle, leading to a reduction in viral load.[15]
Experimental Protocols
General Virtual Screening Workflow
A typical virtual screening campaign integrates several computational tools to progressively narrow down a large chemical library to a small set of promising hit compounds.[11]
Molecular Docking Protocol
This protocol outlines the standard steps for performing a molecular docking study.[5][6]
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]
-
Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.[6]
-
Add hydrogen atoms to the protein structure, which are often missing in crystal structures.
-
Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).
-
Perform energy minimization on the protein structure to relieve any steric clashes.[6]
-
-
Ligand Preparation:
-
Obtain 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D conformations.
-
Generate multiple possible conformers for each ligand to account for its flexibility.
-
Assign partial charges and minimize the energy of each ligand conformer using a suitable force field (e.g., MMFF94).[5]
-
-
Docking Simulation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of a known co-crystallized ligand or by using active site prediction software.[6]
-
Use a docking algorithm (e.g., AutoDock, Glide, LeDock) to systematically explore various orientations and conformations of the ligand within the defined binding site.[16]
-
Score the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6]
-
-
Post-Docking Analysis:
-
Select the pose with the most favorable score as the most probable binding mode.[6]
-
Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.[5]
-
Visually inspect the top-ranked poses to ensure they are chemically reasonable.
-
Pharmacophore Modeling Protocol
This protocol describes the steps to generate and use a ligand-based pharmacophore model.[7][17]
-
Training Set Preparation:
-
Compile a structurally diverse set of known active and inactive compounds for the target of interest. A training set should ideally contain at least 16 ligands to generate a statistically robust model.
-
-
Pharmacophore Model Generation:
-
Generate multiple 3D conformers for each molecule in the training set.
-
Identify common chemical features (e.g., hydrogen-bond donors/acceptors, hydrophobic groups) present in the active molecules but absent in the inactive ones.[9]
-
Generate multiple pharmacophore hypotheses based on different combinations of these features.
-
-
Model Validation:
-
Score and rank the generated hypotheses based on their ability to correctly distinguish active from inactive compounds in the training set.
-
Validate the best hypothesis using an external test set of compounds not used in model generation.
-
Further validation can be performed using techniques like Receiver Operating Characteristic (ROC) curve analysis to assess the model's predictive accuracy.
-
-
Database Screening:
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets as reported in the literature.
Table 1: Inhibitory Activity of Derivatives against h-NTPDase Isoforms
| Compound ID | Target Isoform | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 | [3][13][14] |
| 3f | h-NTPDase2 | Sub-micromolar | [3][13] |
| 3j | h-NTPDase2 | 0.29 ± 0.07 | [3] |
| 4d | h-NTPDase2 | Sub-micromolar | [3][13] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 | [3][13][14] |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | [3][13] |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Inhibitory Activity of Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Class/ID | Target Isoform | Kᵢ Range (nM) | Reference |
|---|---|---|---|
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA I | 50.8 - 966.8 | [20][21] |
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA II | 6.5 - 760.0 | [20][21] |
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA IV | 65.3 - 957.5 | [20][21] |
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA IX | 30.8 - 815.9 | [20][21] |
| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA I | 5.3 - 334 | [1] |
| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA II | Low nanomolar/Sub-nanomolar | [1] |
| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA VII | Low nanomolar/Sub-nanomolar | [1] |
| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA IX | Low nanomolar/Sub-nanomolar | [1] |
Kᵢ represents the inhibition constant, a measure of inhibitor potency.
Conclusion
In silico screening serves as a powerful and indispensable component of modern drug discovery. For this compound derivatives, computational techniques like molecular docking and pharmacophore modeling have proven effective in identifying potent and selective inhibitors against a range of therapeutically relevant targets, including carbonic anhydrases, h-NTPDases, and viral proteins. The workflows and protocols detailed in this guide provide a robust framework for researchers to efficiently navigate vast chemical spaces, prioritize candidates for synthesis and biological evaluation, and ultimately accelerate the development of novel therapeutics based on this versatile chemical scaffold. The integration of these computational methods significantly reduces the time and cost associated with early-stage drug discovery.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 3D pharmacophore modeling to explore new antischistosomal agents among US FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. schrodinger.com [schrodinger.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 17. mdpi.com [mdpi.com]
- 18. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors | Semantic Scholar [semanticscholar.org]
3-Sulfamoylbenzamide Derivatives as Potential h-NTPDase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules involved in a myriad of physiological processes, including neurotransmission, inflammation, platelet aggregation, and muscle contraction.[1] The concentration of these nucleotides is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][2] Among the eight known human isoforms, h-NTPDase1, 2, 3, and 8 are of particular interest as therapeutic targets due to their roles in various pathologies like thrombosis, cancer, and inflammatory diseases.[3][4] Consequently, the development of potent and selective inhibitors for these enzymes is a significant area of research. This guide focuses on a promising class of inhibitors: 3-sulfamoylbenzamide derivatives, providing a comprehensive overview of their inhibitory activities, the experimental protocols used for their evaluation, and their mechanism of action.
Quantitative Data Summary
The inhibitory potential of various this compound derivatives has been evaluated against four major h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison.
Group A: Sulfamoylbenzoic Acids
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2d | >100 | >100 | >100 | 0.28 ± 0.07 |
Group B: Sulfamoyl-benzamides
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3c | - | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 |
| 3f | - | 0.27 ± 0.08 | - | - |
| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3j | - | 0.29 ± 0.07 | - | - |
Group C: Bis-sulfonamide-carboxamide
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 4d | - | 0.13 ± 0.01 | - | - |
Note: A '-' indicates that the inhibitory activity was not significant or not reported in the primary literature.[3]
Signaling Pathways and Mechanism of Action
h-NTPDases are key enzymes in the purinergic signaling cascade. They hydrolyze extracellular ATP and ADP, thereby regulating the activation of P2 receptors. Inhibition of h-NTPDases leads to a localized increase in ATP and ADP concentrations, prolonging their signaling effects.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Profile of 3-Sulfamoylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. Derivatives of this core have been identified as potent modulators of various biological targets, leading to the development of novel drug candidates for antiviral, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the therapeutic landscape of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols.
Therapeutic Applications and Mechanisms of Action
This compound derivatives have shown promise in several key therapeutic areas:
-
Antiviral Therapy (Hepatitis B Virus): A significant area of investigation for this compound derivatives is in the treatment of chronic Hepatitis B Virus (HBV) infection. These compounds act as capsid assembly modulators (CAMs), interfering with the proper formation of the viral capsid, a crucial component for viral replication.[1][2][3] By binding to the HBV core protein, they can induce the formation of aberrant, non-functional capsids, thus preventing the encapsidation of the viral genome and halting the replication cycle.[3][4]
-
Enzyme Inhibition for Cancer and Inflammation:
-
Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition: Certain this compound derivatives have been identified as selective inhibitors of h-NTPDases, a family of ectoenzymes that play a role in various pathological processes, including thrombosis, inflammation, and cancer.[5][6][7] By inhibiting these enzymes, these compounds can modulate purinergic signaling pathways.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a well-known zinc-binding group, making these derivatives effective inhibitors of carbonic anhydrases.[8][9][10] Specific isoforms of carbonic anhydrase, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Selective inhibition of these tumor-associated CAs is a promising strategy for cancer therapy.[9]
-
STAT3 Pathway Inhibition: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is linked to the development and progression of many cancers.[11] Some benzenesulfonamide derivatives have been designed to selectively inhibit STAT3 phosphorylation, thereby blocking its downstream effects on cell proliferation and survival.[11]
-
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Antiviral Activity of this compound Derivatives against HBV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| 7b | Not specified | >10 | Not specified | HepAD38 | [1] |
| JNJ-632 (54) | Not specified | Not specified | Not specified | Chimeric mice | [2] |
| Compound 10 | Not specified | Not specified | Not specified | Transgenic mouse model | [12] |
| Fluorine-substituted SBAs | Submicromolar | Not specified | Not specified | Human hepatoma cells | [3] |
| AB-423 | 0.08 - 0.27 | > 10 | > 37 | HepG2.2.15 | [13] |
Table 2: Inhibition of human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) by this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 3i | h-NTPDase1 | 2.88 ± 0.13 | [5][6] |
| 3f | h-NTPDase2 | Sub-micromolar | [5][6] |
| 3j | h-NTPDase2 | 0.29 ± 0.07 | [6][14] |
| 4d | h-NTPDase2 | Sub-micromolar | [5][6] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 | [5][6] |
| 3a | h-NTPDase3 | 1.33 ± 0.05 | [6][14] |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | [5][6] |
| 3a | h-NTPDase8 | 1.78 ± 0.08 | [6][14] |
Table 3: Inhibition of Carbonic Anhydrases (CAs) by this compound Derivatives
| Compound | Target | K_I (µM) | Reference |
| 7l | CA IX | 0.317 | [9] |
| 7j | CA XII | 0.081 | [9] |
| 7h | CA IX | 1.324 | [9] |
| 7h | CA XII | 0.435 | [9] |
Table 4: Anticancer Activity of this compound Derivatives
| Compound | Cell Lines | GI50 (µM) | Comments | Reference |
| 7h | 60 cancer cell lines | 0.361 - 9.21 | Broad-spectrum anticancer activity | [9] |
| 11 | Not specified | Not specified | Inhibited STAT3 phosphorylation and suppressed tumor growth in a mouse-xenograft model. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route involves the chlorosulfonation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling.[7][9]
Example: Synthesis of a sulfamoyl-benzamide derivative [9]
-
Chlorosulfonation: A substituted benzoic acid is treated with chlorosulfonic acid at elevated temperatures (e.g., 80°C) for a specified time (e.g., 2 hours) to yield the corresponding sulfonyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with an appropriate amine (e.g., cyclopropylamine, morpholine) in a suitable solvent like acetone under reflux to form the sulfamoylbenzoic acid intermediate.
-
Amide Coupling: The sulfamoylbenzoic acid is then coupled with a desired amine using standard carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).
Biological Assays
-
Cell Culture and Treatment: HBV-replicating cells (e.g., HepAD38) are treated with the test compound for 2-3 days.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to release cytoplasmic HBV capsids.
-
Native Agarose Gel Electrophoresis: The cell lysates are subjected to electrophoresis on a native agarose gel to separate intact capsids from unassembled core proteins.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the capsids. An alteration in the migration pattern or intensity of the capsid band in the presence of the compound indicates modulation of capsid assembly.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂), the h-NTPDase enzyme, and the test compound at various concentrations.[6][8]
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., ATP).
-
Reaction Termination and Color Development: The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the enzymatic reaction.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically (e.g., at 630 nm). The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control.
-
Principle: This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).
-
Assay Setup: In a 96-well plate, the CA enzyme is pre-incubated with the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Initiation: The reaction is started by adding the substrate, p-NPA.
-
Kinetic Measurement: The increase in absorbance at 400-405 nm due to the formation of p-NP is monitored over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity, and a decrease in the rate indicates inhibition.
-
Cell Treatment: Cells are pre-treated with the test compound before stimulation with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3, which reflects the extent of inhibition.
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: STAT3 signaling pathway and its inhibition.
Caption: HBV capsid assembly and modulation by CAMs.
Caption: General workflow for enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted 3-Sulfamoylbenzamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 3-sulfamoylbenzamides are a significant class of compounds in medicinal chemistry, possessing a wide range of biological activities. The sulfamoylbenzamide scaffold is found in various therapeutic agents, including diuretics like Indapamide, and has been explored for its potential as an anti-hypertensive, anti-bacterial, anti-cancer, and antiviral agent.[1][2] Notably, derivatives of this class have been identified as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like thrombosis and cancer, and as modulators of Hepatitis B Virus (HBV) capsid assembly.[1][3][4]
This document provides a detailed protocol for the synthesis of N-substituted 3-sulfamoylbenzamides, typically following a two-part synthetic strategy: the formation of a 3-(N-substituted sulfamoyl)benzoic acid intermediate, followed by an amide coupling reaction with a desired amine.
General Synthetic Pathway
The synthesis is generally accomplished through a linear, two-stage process. The first stage involves the creation of the sulfonamide group, and the second stage forms the benzamide group.
-
Stage 1: Sulfonamide Formation. Starting from a benzoic acid derivative, a chlorosulfonyl group is introduced. This intermediate is then reacted with a primary or secondary amine to yield a 3-(N-substituted sulfamoyl)benzoic acid.
-
Stage 2: Benzamide Formation. The carboxylic acid of the intermediate from Stage 1 is activated and coupled with a primary or secondary amine to form the final N-substituted 3-sulfamoylbenzamide product. Common methods for this amide coupling include the use of carbodiimide reagents or conversion to an acyl chloride.[1][5]
Experimental Protocols
Protocol 1: Synthesis of 3-(N-Substituted Sulfamoyl)benzoic Acid Intermediate
This protocol describes the synthesis of the key benzoic acid intermediate starting from 3-chlorosulfonylbenzoic acid.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Appropriate primary or secondary amine (e.g., morpholine, cyclopropylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired amine (1.1 eq) dropwise to the stirred solution.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl and water.
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(N-substituted sulfamoyl)benzoic acid.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of N-Substituted 3-Sulfamoylbenzamides via Carbodiimide Coupling
This is a common and effective method for forming the final amide bond under mild conditions.[1]
Materials:
-
3-(N-Substituted sulfamoyl)benzoic acid (from Protocol 1)
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[1][6]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)[1]
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 3-(N-substituted sulfamoyl)benzoic acid (1.0 eq) in DCM or DMF.
-
Add EDC (1.2 eq) and a catalytic amount of DMAP to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
After completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted this compound.
Protocol 3: Synthesis via 3-Sulfamoylbenzoyl Chloride Intermediate
This alternative two-step approach involves converting the carboxylic acid to a more reactive acyl chloride before reaction with the amine. This method is particularly useful for less reactive amines.
Part A: Synthesis of 3-(N-Substituted Sulfamoyl)benzoyl Chloride
-
Place the 3-(N-substituted sulfamoyl)benzoic acid (1.0 eq) in a round-bottom flask.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride.[2][7]
-
Add a catalytic amount of DMF (1-2 drops).
-
Reflux the mixture gently for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.[2]
Part B: Amide Formation
-
Dissolve the crude 3-(N-substituted sulfamoyl)benzoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Follow the work-up and purification procedure described in Protocol 2 (steps 6-8).
Data Presentation
The following table summarizes data for the synthesis of various N-substituted this compound derivatives, showcasing different substituent combinations and their corresponding yields.
| Starting Sulfamoylbenzoic Acid | Coupling Amine | Coupling Method | Product | Yield (%) | Reference |
| 3-(N-Cyclopropylsulfamoyl)benzoic acid | p-Chloroaniline | EDC, DMAP in DCM/DMF | 3-(N-Cyclopropylsulfamoyl)-N-(4-chlorophenyl)benzamide | 68% | [1] |
| 3-(N-Cyclopropylsulfamoyl)benzoic acid | p-Anisidine | EDC, DMAP in DCM/DMF | 3-(N-Cyclopropylsulfamoyl)-N-(4-methoxyphenyl)benzamide | 72% | [1] |
| 3-(N-Cyclopropylsulfamoyl)benzoic acid | n-Butylamine | EDC, DMAP in DCM/DMF | 3-(N-Cyclopropylsulfamoyl)-N-(n-butyl)benzamide | Similar to anilines | [1] |
| 3-(Morpholinosulfonyl)benzoic acid | p-Chloroaniline | EDC, DMAP in DCM/DMF | 3-(Morpholinosulfonyl)-N-(4-chlorophenyl)benzamide | 73% | [1] |
| 3-(Morpholinosulfonyl)benzoic acid | p-Anisidine | EDC, DMAP in DCM/DMF | 3-(Morpholinosulfonyl)-N-(4-methoxyphenyl)benzamide | 69% | [1] |
| 3-(Morpholinosulfonyl)benzoic acid | N-Methylbenzylamine | EDC, DMAP in DCM/DMF | 3-(Morpholinosulfonyl)-N-methyl-N-benzylbenzamide | 55% | [1] |
Mandatory Visualization
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols for High-Throughput Screening of 3-Sulfamoylbenzamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-sulfamoylbenzamide scaffold is a key pharmacophore present in a variety of clinically important drugs and serves as a versatile starting point for the development of novel enzyme inhibitors. Compounds containing this moiety have shown inhibitory activity against several enzyme families, most notably carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in a wide range of pathologies, including glaucoma, cancer, epilepsy, inflammation, and thrombosis, making them attractive targets for drug discovery.[1][2]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[3] This document provides detailed application notes and protocols for robust HTS assays designed to identify and characterize this compound inhibitors targeting carbonic anhydrases and NTPDases. It includes biochemical and cell-based assay protocols, data presentation guidelines, and visualizations of key workflows and signaling pathways.
Target Enzyme Families
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various isoforms are expressed throughout the human body, and their inhibition has therapeutic applications in treating several diseases.[5] The sulfonamide group is a classic zinc-binding group, making this compound derivatives potent inhibitors of CAs.
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)
NTPDases are cell surface enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a crucial role in the regulation of purinergic signaling.[6] Dysregulation of NTPDase activity is associated with conditions like thrombosis, inflammation, and cancer.[2] Several this compound derivatives have been identified as potent and selective inhibitors of human NTPDase isoforms (h-NTPDases).[1]
Data Presentation: Inhibitory Activity
The following tables summarize the inhibitory potency of selected this compound and related sulfonamide derivatives against various isoforms of human carbonic anhydrases and NTPDases.
Table 1: Inhibitory Activity of Sulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Reference | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12.1 | 25.7 | 5.7 |
| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | 740 | 68 | 110 | 680 |
| Compound 15 (pyrazole-carboxamide) | 725.6 | 3.3 | 6.6 | 80.5 |
| Compound 6g (pyrazole-acetamide) | 36.6 | 31.0 | - | - |
| Compound 4d (pyrazole-carboxamide) | 67.8 | 12.6 | 45.4 | 100.9 |
Data compiled from multiple sources.[7][8][9] Ki denotes the inhibition constant.
Table 2: Inhibitory Activity of this compound Derivatives against Human NTPDase (h-NTPDase) Isoforms
| Compound Reference | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) |
| 3i | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | - |
| 3f | - | 0.27 ± 0.08 | - | - |
| 3j | - | 0.29 ± 0.07 | - | - |
| 4d | - | 0.13 ± 0.01 | - | - |
| 2d | - | - | - | 0.28 ± 0.07 |
| 3c | > 100 | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 |
Data is presented as mean ± SEM/SD. IC50 values were determined for compounds exhibiting over 50% inhibition at a screening concentration of 100 µM.[1][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by sulfonamide inhibitors and a typical HTS workflow.
Experimental Protocols
Protocol 1: Biochemical Assay for Carbonic Anhydrase II (hCA II) Inhibitors
This protocol describes a colorimetric HTS assay to measure the inhibition of hCA II's esterase activity using p-nitrophenyl acetate (pNPA) as a substrate.[4][11]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, with 75 mM NaCl
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Acetazolamide (positive control inhibitor)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Also, include wells for a positive control (Acetazolamide) and a negative control (DMSO vehicle).
-
Enzyme Addition: Prepare a working solution of hCA II in Assay Buffer (e.g., final concentration of ~0.2 µM). Add 50 µL of the enzyme solution to each well containing the test compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Prepare a working solution of pNPA in Assay Buffer (e.g., final concentration of ~0.5 mM). Add 50 µL of the pNPA solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 25°C. Measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the activity in the presence of test compounds to the DMSO control wells (100% activity) and a no-enzyme control (0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Biochemical Assay for h-NTPDase Inhibitors (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP by NTPDases.[6]
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, or 8)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂[10]
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Suramin or ARL 67156 (positive control inhibitors)
-
Malachite Green Reagent (prepared fresh)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Compound Plating: Dispense 2.5 µL of serially diluted test compounds into the wells of a 96-well plate. Include wells for positive and negative (DMSO) controls.[6]
-
Enzyme Addition: Add 22.5 µL of the appropriate h-NTPDase isoform, diluted in Assay Buffer, to each well.[6]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[6]
-
Reaction Initiation: Add 25 µL of ATP solution (at a final concentration near the Kₘ for the specific isoform) to each well to start the reaction.[6]
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[10]
-
Color Development: Stop the reaction by adding 50 µL of the Malachite Green working solution to each well. This solution will react with the free phosphate generated.[6]
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.[6]
-
Measurement: Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Protocol 3: Cell-Based Assay for Cytotoxicity (MTT Assay)
This assay determines the effect of this compound inhibitors on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a line with known target expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test Compounds (this compound derivatives)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[12]
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" control.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
-
Troubleshooting and Considerations
-
Compound Solubility: this compound derivatives can have limited aqueous solubility. Ensure compounds are fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
-
Compound Aggregation: Aggregation can lead to non-specific inhibition. If steep dose-response curves are observed, consider performing the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to check for aggregation-based effects.
-
Assay Interference: Some compounds may interfere with the assay readout (e.g., by absorbing light at the detection wavelength). Always run compound-only controls (without enzyme) to check for such interference.
-
Biochemical vs. Cell-Based Activity: A potent inhibitor in a biochemical assay may show no activity in a cell-based assay due to poor cell permeability, rapid metabolism, or efflux.[10] Secondary assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm target engagement within a cellular context.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. library.opentrons.com [library.opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of 3-Sulfamoylbenzamide Derivatives: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of 3-sulfamoylbenzamide derivatives in animal models for two key therapeutic areas: oncology and virology. The protocols and data presented are compiled from publicly available research and are intended to serve as a comprehensive guide for preclinical studies.
Part 1: Anticancer Efficacy of this compound Derivatives as NAMPT/PAK4 Inhibitors
A promising class of this compound derivatives has emerged as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is often overexpressed in cancer cells. One such derivative, KPT-9274, exhibits a dual inhibitory mechanism, targeting both NAMPT and p21-activated kinase 4 (PAK4), another protein implicated in cancer cell proliferation and survival.[1]
Quantitative Data Summary
The in vivo anticancer efficacy of KPT-9274 has been demonstrated in various xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of KPT-9274 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model [2]
| Animal Model | Human Cell Line | Treatment | Dosing Schedule | Duration | Average Tumor Volume Reduction | Average Tumor Weight Reduction | Effect on Body Weight |
| Nude Mice | MDA-MB-231 | KPT-9274 (150 mg/kg) | Oral, twice daily, 4 days/week | 6 weeks | ~5-fold | ~5-fold | Not significant |
Table 2: In Vivo Efficacy of KPT-9274 in a Renal Cell Carcinoma (RCC) Xenograft Model [3]
| Animal Model | Human Cell Line | Treatment | Dosing Schedule | Duration | Tumor Growth Inhibition | Effect on Body Weight |
| Nude Mice | 786-O | KPT-9274 | Dose-dependent | Not specified | Dose-dependent inhibition | No apparent toxicity |
Table 3: In Vivo Efficacy of KPT-9274 in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model [4]
| Animal Model | Human Cell Line | Treatment | Dosing Schedule | Duration | Tumor Volume Reduction | Effect on Body Weight |
| ICR SCID Mice | WSU-DLCL2 | KPT-9274 (150 mg/kg) | Oral, daily | 3 weeks | ~50% | Not significant |
Experimental Protocols
Protocol 1: Evaluation of Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for assessing the in vivo efficacy of a this compound derivative, such as KPT-9274, in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Lines:
- Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Cell Line: MDA-MB-231 (human triple-negative breast cancer), 786-O (human renal cell carcinoma), or WSU-DLCL2 (human diffuse large B-cell lymphoma).
- Cell Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation:
- Harvest cells during the exponential growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Animal Randomization and Treatment:
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Vehicle Control Group: Administer the vehicle used to formulate the test compound (e.g., a solution of 0.5% methylcellulose and 1% Tween 80 in water).
- Treatment Group: Administer the this compound derivative (e.g., KPT-9274) at the desired concentration and schedule via oral gavage.
4. Monitoring and Endpoints:
- Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Observe the general health and behavior of the animals daily.
- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target protein levels).
Signaling Pathway and Experimental Workflow Visualization
The dual inhibitory action of KPT-9274 on NAMPT and PAK4 leads to a synergistic antitumor effect. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Dual inhibition of NAMPT and PAK4 by KPT-9274.
References
Application Notes and Protocols: Molecular Docking Simulation of 3-Sulfamoylbenzamide with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of 3-sulfamoylbenzamide and its derivatives with key protein targets. This document is intended to guide researchers in replicating and expanding upon in silico studies to evaluate the binding affinity and potential inhibitory effects of this class of compounds.
Introduction
This compound derivatives are a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against various important enzyme families. Notably, they have been extensively studied as inhibitors of Carbonic Anhydrases (CAs) and, more recently, human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). Molecular docking simulations are a crucial computational tool to predict the binding conformations and affinities of these small molecules within the active sites of their protein targets, thereby guiding the rational design of more potent and selective inhibitors.
Data Presentation: Quantitative Docking and Inhibition Data
The following table summarizes the quantitative data from various studies on the interaction of this compound derivatives with their target proteins. This data allows for a comparative analysis of binding affinities and inhibitory concentrations.
| Target Protein | Derivative of this compound | Docking Score (kcal/mol) | Binding Affinity (Kᵢ) | IC₅₀ | Reference |
| Carbonic Anhydrase II (hCA II) | Benzenesulfonamide-thiazolidinone conjugate | - | Desirable potency | - | [1][2] |
| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonamide-thiazolidinone conjugate | -5.06 (for Mafenide) | Low micromolar range | - | [1][2] |
| Carbonic Anhydrase VII (hCA VII) | Meloxicam, Piroxicam, Nitrofurantoin | -13.79 (for compound 1) | Low nanomolar range | - | [3][4] |
| h-NTPDase1 | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | - | - | 2.88 ± 0.13 μM | [5][6] |
| h-NTPDase2 | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | - | - | Sub-micromolar | [5][6] |
| h-NTPDase3 | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | - | - | 0.72 ± 0.11 μM | [5][6] |
| h-NTPDase8 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | - | - | 0.28 ± 0.07 μM | [5][6] |
Experimental Protocols: Molecular Docking Simulation
This section provides a detailed protocol for performing a molecular docking simulation of a this compound derivative with a target protein, using AutoDock 4 as an example.
Protocol 1: Molecular Docking using AutoDock 4
1. Preparation of the Target Protein:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Download the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 1CA2) from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool such as AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges to all atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein structure in the PDBQT format (e.g., protein.pdbqt).
-
2. Preparation of the Ligand (this compound derivative):
-
Objective: To generate a 3D structure of the ligand, assign charges, and define rotatable bonds.
-
Steps:
-
Obtain the 2D structure of the this compound derivative.
-
Use a chemical drawing tool like ChemDraw or a web server like PubChem to generate the 3D coordinates of the ligand and save it in a PDB format.
-
Load the ligand PDB file into AutoDockTools.
-
Detect the root and define the rotatable bonds (torsions) to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
3. Grid Box Generation:
-
Objective: To define the three-dimensional search space on the target protein where the docking simulation will be performed.
-
Steps:
-
In AutoDockTools, load the prepared protein PDBQT file.
-
Open the Grid Box setup.
-
Center the grid box on the active site of the protein. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.
-
Adjust the dimensions of the grid box to ensure it completely encompasses the active site and allows for sufficient space for the ligand to move and rotate. A typical spacing between grid points is 0.375 Å.
-
Save the grid parameter file (GPF), for example, as grid.gpf.
-
Run the autogrid4 executable with the generated GPF file to create the grid map files.
-
4. Docking Simulation:
-
Objective: To run the docking algorithm to predict the binding poses and energies of the ligand.
-
Steps:
-
In AutoDockTools, set up the docking parameters.
-
Select the prepared protein and ligand PDBQT files.
-
Choose the search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Set the number of docking runs (e.g., 100).
-
Save the docking parameter file (DPF), for example, as docking.dpf.
-
Run the autodock4 executable with the generated DPF file. This will produce a docking log file (DLG) containing the results.
-
5. Analysis of Results:
-
Objective: To analyze the docking results to identify the best binding pose and evaluate the binding affinity.
-
Steps:
-
Open the docking log file (DLG) in AutoDockTools.
-
Analyze the different docked conformations (poses) of the ligand.
-
Examine the binding energies and inhibition constant (Ki) estimates for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the ligand and the amino acid residues of the protein's active site using visualization software like PyMOL or Discovery Studio.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking simulation.
References
Application Notes and Protocols for Crystallization of 3-Sulfamoylbenzamide-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the crystallization of protein complexes with inhibitors containing the 3-sulfamoylbenzamide scaffold. The primary techniques covered are co-crystallization and ligand soaking, with specific examples provided for human Carbonic Anhydrase II (hCA II), a common target for sulfonamide-based inhibitors.
Overview of Crystallization Strategies
Obtaining high-quality crystals of protein-ligand complexes is a critical step in structure-based drug design. The two most common methods for preparing these crystals are co-crystallization and soaking.[1][2]
-
Co-crystallization: In this method, the purified protein is mixed with the ligand before crystallization trials are initiated.[3] This approach is often preferred when the ligand induces a conformational change in the protein or when the ligand has low solubility.[4][5] The pre-formed complex is then screened against various crystallization conditions.
-
Soaking: This technique involves growing crystals of the apo-protein first and then introducing the ligand into the crystal by adding it to the crystallization drop or a stabilizing solution.[6] Soaking is generally a simpler and faster method, but it is only effective if the crystal lattice can accommodate the ligand without shattering and if the protein does not undergo a significant conformational change upon binding.[4][5]
The choice between co-crystallization and soaking is often empirical and may require testing both approaches to determine the most successful strategy for a given protein-ligand complex.[2]
Quantitative Data Summary for Crystallization of hCA II-Sulfonamide Complexes
The following table summarizes the crystallization conditions for human Carbonic Anhydrase II (hCA II) in complex with two different sulfonamide-based inhibitors, derived from their respective Protein Data Bank (PDB) entries. These conditions can serve as a starting point for developing crystallization strategies for novel this compound-protein complexes, particularly for carbonic anhydrases.
| Parameter | hCA II with Indoline-1-sulfonamide (PDB: 7QSI) | hCA II with Benzophenone-derivative (PDB: 7NTB) |
| Protein Concentration | 20 mg/mL | 20 mg/mL |
| Ligand Concentration | 10 mM (in DMSO, 1:1000 dilution in protein) | 10 mM (in DMSO, 1:1000 dilution in protein) |
| Buffer | Not specified | Not specified |
| Precipitant | 0.1 M HEPES pH 7.5, 12% w/v PEG 8000 | 0.2 M Ammonium sulfate, 30% w/v PEG 4000 |
| Crystallization Method | Sitting drop vapor diffusion | Sitting drop vapor diffusion |
| Temperature | 293 K (20°C) | 293 K (20°C) |
| pH | 7.5 | Not specified |
| Resolution | 1.30 Å | 1.70 Å |
Experimental Protocols
The following are detailed protocols for the co-crystallization and soaking of protein-ligand complexes.
Protocol 1: Co-crystallization of a this compound-Protein Complex
This protocol is a generalized procedure based on successful crystallizations of hCA II with sulfonamide inhibitors.[4][7]
Materials:
-
Purified target protein (e.g., >95% purity, concentrated to 10-20 mg/mL in a suitable buffer like 20 mM HEPES, pH 7.5).
-
This compound inhibitor of interest, dissolved in a compatible solvent (e.g., 10-50 mM in DMSO).
-
Crystallization screening kits (various commercially available screens are recommended for initial trials).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Pipettes and tips for setting up crystallization drops.
Procedure:
-
Complex Formation:
-
Prepare the protein-ligand complex by adding the this compound inhibitor stock solution to the purified protein solution. A molar excess of the ligand (e.g., 3 to 10-fold) is recommended.[5] For example, add 1 µL of a 10 mM inhibitor stock to 100 µL of a 10 mg/mL protein solution.
-
Incubate the mixture on ice or at room temperature for 30-60 minutes to allow for complex formation.[3]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[8]
-
In a typical sitting drop experiment, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from a crystallization screen on the pedestal of the well.
-
Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly monitor the crystallization drops for the appearance of crystals over several days to weeks.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and temperature to improve crystal size and quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
Protocol 2: Ligand Soaking into Apo-Protein Crystals
This protocol describes a general procedure for soaking a this compound inhibitor into pre-existing crystals of the target protein.[6]
Materials:
-
Apo-protein crystals grown using established conditions.
-
This compound inhibitor of interest, dissolved in a compatible solvent (e.g., 10-100 mM in DMSO).
-
Soaking solution (typically the reservoir solution from which the crystals were grown).
-
Cryo-loops and other crystal harvesting tools.
Procedure:
-
Prepare Soaking Solution:
-
Prepare a soaking solution by adding the concentrated stock of the this compound inhibitor to the reservoir solution. The final concentration of the inhibitor in the soaking solution should be in excess of its binding affinity (Kd), typically in the range of 1-10 mM. The concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (ideally <10%) to avoid crystal damage.
-
-
Crystal Soaking:
-
Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.
-
Alternatively, add a small volume of the concentrated inhibitor stock directly to the crystallization drop containing the apo-crystal.
-
Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
-
Crystal Harvesting and Cryo-protection:
-
Remove the soaked crystal from the soaking solution using a cryo-loop.
-
If the soaking solution does not contain a cryoprotectant, briefly pass the crystal through a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
Visualizations
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for co-crystallization.
Caption: A generalized experimental workflow for the co-crystallization of a protein-ligand complex.
Caption: The catalytic mechanism of carbonic anhydrase and its inhibition by a sulfonamide-based inhibitor.
References
Probing Enzyme Dynamics: Application and Protocols for 3-Sulfamoylbenzamide Derivatives
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of 3-sulfamoylbenzamide derivatives as chemical probes for enzyme studies. These compounds have shown significant promise as inhibitors of key enzyme families, particularly carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in a range of pathologies including cancer, glaucoma, and thrombosis.
Introduction
This compound derivatives represent a versatile chemical scaffold for the development of potent and selective enzyme inhibitors. The sulfamoyl group is a key pharmacophore that can interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. Modifications to the benzamide portion of the molecule allow for fine-tuning of inhibitory activity and selectivity against different enzyme isoforms. This document outlines the application of these derivatives in studying enzyme function and provides detailed protocols for their synthesis and biological evaluation.
Target Enzyme Families and Pathophysiological Relevance
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions.[1] Dysregulation of CA activity is associated with several diseases. For instance, the tumor-associated isoform CA IX is strongly induced by hypoxia and contributes to the acidification of the tumor microenvironment, which promotes cancer cell invasion and metastasis.[1][2]
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)
NTPDases, particularly h-NTPDase1 (also known as CD39), are cell surface enzymes that hydrolyze extracellular ATP and ADP to AMP.[3][4] This activity is crucial for the regulation of purinergic signaling, which plays a key role in hemostasis and inflammation.[3] By breaking down pro-thrombotic ATP and ADP, h-NTPDase1 on the surface of endothelial cells and platelets helps to prevent excessive platelet aggregation and thrombus formation.[3][5]
Quantitative Data Summary
The following tables summarize the inhibitory potency of representative this compound derivatives against various isoforms of human carbonic anhydrase (hCA) and human NTPDase (h-NTPDase).
Table 1: Inhibitory Activity (Ki) of 3-Functionalised-1-phenyl-1,2,3-triazole Sulfamoylbenzamides against hCA Isoforms [6]
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Derivative 1 | 966.8 | 760.0 | 957.5 | 815.9 |
| Derivative 2 | 50.8 | 6.5 | 65.3 | 30.8 |
| Acetazolamide | - | - | - | - |
Note: Lower Ki values indicate higher inhibitory potency.
Table 2: Inhibitory Activity (IC50) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms [7][8]
| Compound ID | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) |
| 3i : N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f : N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | Sub-micromolar | - | - |
| 2d : 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
Note: Lower IC50 values indicate higher inhibitory potency.
Signaling Pathways and Experimental Workflows
Caption: Role of Carbonic Anhydrase IX in Cancer Progression.
Caption: h-NTPDase1 Regulation of Thrombosis.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i) , a potent h-NTPDase inhibitor, adapted from general procedures.[7][8]
Materials:
-
4-chloro-3-(chlorosulfonyl)benzoic acid
-
Morpholine
-
4-bromoaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine or Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
Step 1: Synthesis of 4-chloro-3-(morpholinosulfonyl)benzoic acid
-
In a round-bottom flask, dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add morpholine (1.1 eq) and a base such as pyridine or TEA (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
-
In a separate round-bottom flask, dissolve 4-chloro-3-(morpholinosulfonyl)benzoic acid (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 4-bromoaniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final compound.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.[9]
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 3, 8)
-
Synthesized this compound inhibitors (dissolved in DMSO)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
To the wells of a 96-well plate, add 2.5 µL of the test compound at various concentrations or DMSO for control.
-
Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of ATP solution (at a final concentration appropriate for the specific isoform, often near its Kₘ value) to each well.
-
Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the color by adding 50 µL of the Malachite Green working solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.[10]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
Synthesized this compound inhibitors
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water)
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the enzyme and inhibitors in the HEPES buffer.
-
The stopped-flow instrument will have two syringes. Syringe A contains the enzyme solution (with or without the inhibitor) and the pH indicator in buffer. Syringe B contains the CO₂-saturated water.
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
The instrument rapidly mixes equal volumes from Syringe A and Syringe B, initiating the CO₂ hydration reaction.
-
The reaction (H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻) causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 570 nm for phenol red).
-
The initial rate of the reaction is determined from the linear portion of the absorbance change curve.
-
To determine the inhibitory potency, perform the assay with a fixed concentration of enzyme and varying concentrations of the inhibitor.
-
Calculate the initial rates for each inhibitor concentration.
-
The inhibition constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten with a competitive inhibitor term).
Conclusion
This compound derivatives are valuable chemical probes for investigating the function and therapeutic potential of carbonic anhydrases and NTPDases. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and utilize these compounds in their studies. The continued exploration of this chemical scaffold is expected to yield novel insights into enzyme biology and contribute to the development of new therapeutic agents.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ADME/Tox Profiling of 3-Sulfamoylbenzamide Lead Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-sulfamoylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically important drugs. Lead compounds bearing this moiety require early and thorough Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling to identify candidates with the highest potential for success. Early assessment of these properties is crucial for reducing late-stage attrition in drug development.[1][2][3] This document provides a comprehensive overview and detailed protocols for the in vitro ADME/Tox profiling of this compound lead compounds.
Key ADME/Tox Parameters and Assays
A battery of in vitro assays should be conducted to characterize the ADME/Tox profile of this compound lead compounds.[1][4] These assays are designed to assess a compound's potential for oral absorption, distribution in the body, metabolic fate, and potential toxic liabilities.[1][5]
Data Presentation Summary
The following tables summarize the key quantitative data to be collected for each this compound lead compound.
Table 1: Physicochemical and Absorption Properties
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Lead-001 | |||||
| Lead-002 | |||||
| Lead-003 |
Table 2: Distribution and Metabolism Properties
| Compound ID | Plasma Protein Binding (%) | Blood-to-Plasma Ratio | Microsomal Stability (t½, min) | Hepatocyte Stability (t½, min) |
| Lead-001 | ||||
| Lead-002 | ||||
| Lead-003 |
Table 3: Cytochrome P450 (CYP) Inhibition Profile
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Lead-001 | |||||
| Lead-002 | |||||
| Lead-003 |
Table 4: In Vitro Toxicity Profile
| Compound ID | Cytotoxicity (HepG2, IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Ames Test Result (Mutagenic/Non-mutagenic) |
| Lead-001 | |||
| Lead-002 | |||
| Lead-003 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for ADME/Tox profiling and the decision-making process based on the obtained data.
Caption: Tiered approach to in vitro ADME/Tox profiling.
Caption: Interrelationship of ADME/Tox properties.
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][7][8]
Materials:
-
Human liver microsomes (pooled)[6]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[9]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][9]
-
Ice-cold acetonitrile with an internal standard[6]
-
96-well plates
Protocol:
-
Prepare the test compound working solution by diluting the stock solution in acetonitrile.[9]
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, human liver microsomes, and the test compound working solution. The final concentration of the test compound is typically 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.[6]
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[10][11][12]
Materials:
-
Human liver microsomes or recombinant human CYP enzymes[10]
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)
-
Test compound stock solution and serial dilutions
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator set at 37°C
-
LC-MS/MS system[10]
Protocol:
-
Prepare incubation mixtures containing human liver microsomes (or recombinant CYP enzymes), phosphate buffer, and the test compound at various concentrations (or a single concentration for screening).[13]
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Add the CYP-specific probe substrate to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[13]
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound and determine the IC₅₀ value.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Purpose: To determine the fraction of a compound that binds to plasma proteins, as only the unbound fraction is pharmacologically active.[14][15][16]
Materials:
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)[15]
-
Incubator with shaking capability set at 37°C
-
Acetonitrile with an internal standard
-
96-well plates for sample collection and analysis
Protocol:
-
Spike the test compound into human plasma at a final concentration of typically 1-5 µM.[14]
-
Add the spiked plasma to the donor chamber of the RED device insert.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to reach equilibrium.[14][15]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.[15]
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Cytotoxicity Assay (MTT Assay)
Purpose: To assess the general toxicity of a compound by measuring its effect on the viability of a relevant cell line (e.g., HepG2, a human liver cell line).[17][18]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[20]
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)[17]
-
Microplate reader[17]
Protocol:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[17][19]
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[20]
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
hERG Inhibition Assay
Purpose: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[21][22][23]
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Extracellular and intracellular solutions for patch-clamp recording
-
Test compound stock solution and serial dilutions
-
Positive control (e.g., E-4031 or astemizole)
-
Automated or manual patch-clamp system[21]
Protocol (Automated Patch-Clamp):
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system.
-
The system will automatically establish whole-cell recordings.
-
Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to elicit the hERG tail current.[21]
-
Apply the vehicle control followed by cumulative concentrations of the test compound, allowing the effect to reach a steady state at each concentration.[21]
-
Measure the hERG tail current at each concentration.
-
Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[24][25][26]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[25]
-
Test compound stock solution and serial dilutions
-
Positive controls for each strain (with and without metabolic activation)
-
S9 fraction from induced rat liver for metabolic activation (optional)[24]
-
Top agar
-
Minimal glucose agar plates[27]
Protocol (Plate Incorporation Method): [24]
-
To a tube containing molten top agar at 45°C, add the test compound dilution, the bacterial tester strain, and either S9 mix or buffer (for experiments with and without metabolic activation).[27]
-
Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.[27]
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME Assays [conceptlifesciences.com]
- 3. news-medical.net [news-medical.net]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. criver.com [criver.com]
- 13. enamine.net [enamine.net]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. enamine.net [enamine.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. benchchem.com [benchchem.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Ames test - Wikipedia [en.wikipedia.org]
- 26. microbiologyinfo.com [microbiologyinfo.com]
- 27. Ames Test Protocol | AAT Bioquest [aatbio.com]
Application of 3-Sulfamoylbenzamide in the Development of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold has emerged as a versatile pharmacophore in the design and development of novel anti-inflammatory agents. Its derivatives have demonstrated efficacy through various mechanisms, including the inhibition of key inflammatory mediators and pathways. This document provides a detailed overview of the applications, experimental protocols, and key data associated with this compound derivatives in anti-inflammatory drug discovery.
Overview of Anti-inflammatory Mechanisms
Derivatives of this compound exert their anti-inflammatory effects by targeting several key components of the inflammatory cascade. These mechanisms include:
-
Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoylbenzamide derivatives act as selective inhibitors of h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8), which are involved in pathological processes such as inflammation.[1][2]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Some amide/sulfonamide derivatives have been shown to inhibit the NF-κB pathway, leading to a reduction in cytokine release.[3][4]
-
Inhibition of Cyclooxygenase (COX) Enzymes: The sulfonamide moiety has been incorporated into derivatives that exhibit inhibitory activity against COX enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.[5][6]
-
Reduction of Neutrophil-Mediated Tissue Damage: Sulfonamide-related drugs can decrease the availability of hypochlorous acid (HOCl) produced by neutrophils, thereby protecting α1-antitrypsin from inactivation and reducing tissue damage during neutrophilic inflammation.[7]
-
Enhanced Adenosine Release: The anti-inflammatory drug sulfasalazine, which contains a related structural motif, is thought to work by increasing the release of adenosine at inflamed sites, which in turn diminishes the inflammatory response.[8]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different inflammatory targets.
Table 1: Inhibitory Activity of Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms [1][2]
| Compound ID | Structure | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
| 3a | N-(chlorophenyl)sulfamoylbenzamide derivative | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |
Table 2: In Vitro Anti-inflammatory Activity of Amide/Sulfonamide Derivatives in LPS-Stimulated J774A.1 Cells [3]
| Compound ID | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| 11d | 0.61 | 4.34 |
Table 3: COX-2 Inhibitory Activity of Sulfonamide Derivatives [5][6]
| Compound ID | COX-2 Inhibition IC50 (µM) |
| 3e | 0.34 |
| 3c | 1.39 |
| 3,4,5-TMBS | Showed high COX-2 inhibition at 50 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound derivatives.
In Vitro h-NTPDase Inhibition Assay
This protocol is based on the method described for the evaluation of sulfamoyl-benzamides as h-NTPDase inhibitors.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human NTPDase isoforms.
Materials:
-
Test compounds (this compound derivatives)
-
Human NTPDase isoforms (h-NTPDase1, -2, -3, -8)
-
ATP (substrate)
-
Tris-HCl buffer
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the respective h-NTPDase isoform, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ATP as the substrate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Stop the reaction by adding the malachite green reagent. This reagent detects the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance of the resulting color complex using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is adapted from studies evaluating amide/sulfonamide derivatives for their anti-inflammatory activity.[3]
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., J774A.1).
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed J774A.1 cells in 96-well plates and allow them to adhere overnight in a CO2 incubator.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for IL-6 and TNF-α inhibition.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][10]
Objective: To evaluate the ability of test compounds to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
After a specific time (e.g., 1 hour) post-treatment, induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from the initial measurement.
-
Analyze the data for statistical significance.
Visualizations
The following diagrams illustrate key pathways and workflows related to the anti-inflammatory applications of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: General workflow for the evaluation of anti-inflammatory this compound derivatives.
Caption: Role of h-NTPDase in inflammation and its inhibition by this compound derivatives.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 3-sulfamoylbenzamide synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-sulfamoylbenzamide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low Overall Yield | 1. Incomplete Amide Coupling: Insufficient activation of the carboxylic acid or use of unreactive amines.[1] 2. Side Reactions: Formation of byproducts such as N-acylurea (with carbodiimide reagents) or double substitution.[2][3] 3. Product Loss During Workup/Purification: High polarity of the product leading to loss in the aqueous phase; suboptimal recrystallization or chromatography conditions.[4] | 1. Optimize Coupling Conditions: - Use a more suitable solvent; DMF is often more effective than DCM for coupling reactions.[3] - Add a catalytic amount of HOBt or Oxyma alongside EDC/DMAP to improve efficiency and suppress side reactions.[1][5] - Control the reaction temperature; start the reaction at 0°C before allowing it to warm to room temperature.[3] 2. Control Stoichiometry & Addition Order: - For two-step syntheses, ensure the first step (e.g., sulfonamide formation) goes to completion before proceeding. - When using EDC, add the amine and acid to the flask before adding the coupling reagent to minimize N-acylurea formation.[3] 3. Improve Workup & Purification: - Carefully adjust the pH of the aqueous phase during extraction to minimize product loss if the compound is highly polar.[4] - Perform test recrystallizations with various solvent systems to find optimal conditions. |
| Formation of Impurities | 1. Di-substituted Side Product: In one-pot syntheses from m-(chlorosulfonyl)benzoyl chloride, the amine can react with both the acyl chloride and the sulfonyl chloride moieties.[2] 2. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent activity.[6] 3. Hydrolysis of Acyl Chloride: Presence of water in the reaction mixture can lead to the formation of the corresponding benzoic acid.[6] | 1. Enhance Chemoselectivity: - Add the amine slowly to the reaction mixture at a controlled, low temperature to favor reaction with the more reactive acyl chloride. - Consider a continuous-flow synthesis setup, which can increase chemoselectivity compared to batch reactions.[2] 2. Drive Reaction to Completion: - Increase reaction time and monitor progress via TLC or LC-MS. - A moderate increase in temperature can increase the reaction rate, but must be balanced against the risk of side reactions.[7][8] 3. Ensure Anhydrous Conditions: - Thoroughly dry all glassware and use anhydrous solvents.[6] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reproducibility | 1. Reagent Quality: Degradation of coupling reagents (e.g., EDC) or solvents. 2. Inconsistent Reaction Conditions: Variations in temperature, stirring speed, or reaction time between batches.[9] 3. Atmospheric Moisture: Contamination from ambient air, especially when using moisture-sensitive reagents.[6] | 1. Use High-Quality Reagents: - Use fresh or properly stored coupling reagents and anhydrous solvents. 2. Standardize Protocol: - Precisely control all reaction parameters, including temperature, time, and stoichiometry. 3. Maintain Inert Atmosphere: - Consistently use an inert atmosphere for all moisture-sensitive steps. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target this compound derivative?
A1: The choice of synthetic route depends on the availability of starting materials and the desired substituents.
-
Two-Step Linear Synthesis: Starting from a substituted benzoic acid, this method involves chlorosulfonation, reaction with a first amine to form the sulfonamide, and subsequent amide coupling with a second amine.[4] This route offers good control and is versatile.
-
One-Pot Synthesis: Starting from m-(chlorosulfonyl)benzoyl chloride, this approach is faster but requires careful control of reaction conditions to ensure chemoselective reaction at the more reactive acyl chloride position, avoiding di-substitution.[2]
Q2: My amide coupling reaction with EDC/DMAP is sluggish. How can I improve the yield?
A2: Low yields in EDC/DMAP couplings can often be resolved by:
-
Changing the Solvent: Switching from Dichloromethane (DCM) to N,N-Dimethylformamide (DMF) can significantly improve reaction efficiency.[3]
-
Adding HOBt: Including a catalytic amount of 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction and minimize side reactions.[1]
-
Optimizing Reagent Addition: First, mix the carboxylic acid, amine, and DMAP. Then, add the EDC portion-wise at 0°C and let the reaction slowly warm to room temperature.[3]
Q3: I am observing a significant amount of a di-substituted byproduct where the amine has reacted at both the carboxyl and sulfonyl sites. How can I prevent this?
A3: This is a common issue when using starting materials like m-(chlorosulfonyl)benzoyl chloride. To favor the mono-substituted product:
-
Control Temperature: The acyl chloride is more reactive than the sulfonyl chloride, especially at lower temperatures. Running the reaction at 0°C or below can enhance selectivity.
-
Slow Addition: Add the amine dropwise to the solution of m-(chlorosulfonyl)benzoyl chloride. This maintains a low concentration of the amine, reducing the likelihood of the second, less favorable reaction.
-
Continuous-Flow Synthesis: This method has been shown to significantly increase chemoselectivity compared to traditional batch processing.[2]
Q4: My purified product has low solubility. What can I do?
A4: Some sulfamoylbenzamide derivatives, particularly those with morpholine substitutions, can be highly polar and may present solubility challenges.[4]
-
For Purification: Consider mixed-solvent systems for recrystallization or normal-phase column chromatography with a polar mobile phase.
-
For Assays: Using a co-solvent like DMSO is common. Ensure the final concentration is low enough (typically <0.5%) to not interfere with the assay.[9] If precipitation still occurs, a pre-incubation stability test or the addition of a non-ionic detergent like Triton X-100 might be necessary.[9]
Q5: How does temperature affect the synthesis?
A5: Temperature is a critical parameter.
-
Reaction Rate: Increasing the temperature generally accelerates the reaction, which can help drive it to completion.[7][8] For many organic reactions, a 10°C rise can roughly double the reaction rate.[8]
-
Selectivity and Side Reactions: Higher temperatures can also provide the activation energy for undesired side reactions, such as reaction at the less reactive sulfonyl chloride site or decomposition of reagents.[10] Therefore, it is crucial to find an optimal temperature that balances reaction rate with selectivity.
Data Presentation: Synthesis Yields
The following tables summarize reported yields for the synthesis of this compound derivatives under various conditions.
Table 1: Yields from Two-Step Synthesis (Amide Coupling Step) [4] Starting Material: 3-(Morpholinosulfonyl)benzoic acid Conditions: EDC, DMAP, DCM/DMF
| Amine Used | Yield (%) |
| p-Chloroaniline | 73 |
| p-Anisidine | 69 |
| N-Methylbenzylamine | 55 |
| 2,4-Xylidine | 47 |
Table 2: Chemoselectivity in One-Pot Synthesis from m-(chlorosulfonyl)benzoyl chloride [2]
| Synthesis Method | Average Chemoselectivity (%) |
| Batch Reaction | 80 |
| Continuous Flow (CH₃CN) | 94 |
Experimental Protocols
Protocol 1: Two-Step Linear Synthesis of 3-Sulfamoylbenzamides[4]
Step A: Synthesis of 3-(Aminosulfonyl)benzoic Acid
-
To a flask, add the starting substituted benzoic acid.
-
Slowly add an excess of chlorosulfonic acid at 0°C.
-
Allow the mixture to warm to room temperature and then heat as required to drive the chlorosulfonation to completion. Monitor by TLC.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the resulting sulfonyl chloride with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to a cooled, stirred solution of the desired amine (e.g., morpholine) in an aqueous medium.
-
Stir the reaction until completion (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the 3-(aminosulfonyl)benzoic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step B: Amide Coupling to Form this compound
-
To a solution of the 3-(aminosulfonyl)benzoic acid (1.0 eq) in a 1:1 mixture of DCM and DMF, add EDC (1.0 eq).[11]
-
Cool the mixture to 0°C in an ice bath.
-
Add DMAP (1.0 eq) and the desired amine (1.0 eq).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.0 eq).[3]
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Dilute the residue with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for Two-Step Synthesis
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-Sulfamoylbenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-sulfamoylbenzamide derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives often stems from their molecular structure. The presence of a hydrophobic benzamide core and other nonpolar functional groups contributes to their low affinity for aqueous environments. Additionally, the crystalline solid-state form of these compounds can have high lattice energy, which requires significant energy to break down for dissolution to occur.[1][2]
Q2: What are the initial steps I should take to solubilize a new this compound derivative for in vitro screening?
A2: For initial in vitro assays, the primary goal is to achieve a sufficient concentration in your experimental medium. The following strategies are recommended:
-
Co-solvent System: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][4] Subsequently, dilute this stock solution into your aqueous assay buffer, ensuring the final DMSO concentration is minimal (typically below 0.5%) to avoid solvent-induced artifacts and cellular toxicity.[3]
-
pH Adjustment: Given that this compound derivatives can possess acidic or basic functional groups, modifying the pH of your buffer can significantly enhance solubility by promoting ionization.[3][5][6] For acidic compounds, increasing the pH will lead to deprotonation and increased solubility, while for basic compounds, decreasing the pH will result in protonation and enhanced solubility.
Q3: My compound is precipitating in my cell-based assay. How can I troubleshoot this?
A3: Compound precipitation in cell-based assays is a common issue that can lead to inconsistent and unreliable results.[1] Here are some troubleshooting steps:
-
Visual Inspection: Always visually inspect your final compound solution for any signs of precipitation or cloudiness before adding it to the cells.
-
Solubility Confirmation: Perform a kinetic solubility assay in your final cell culture medium to determine the maximum soluble concentration under your experimental conditions.
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is consistent and as low as possible.
-
pH Control: Measure and, if necessary, adjust the pH of your final assay medium to a range where your compound is most soluble, while still being compatible with your cells.
Q4: How can I improve the long-term stability of my solubilized this compound derivative for extended experiments?
A4: For longer-term experiments, maintaining the compound in solution is crucial. Consider these advanced formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility and stability.[1][7][8][9][10][11][12][13][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved saturation solubility.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in enzymatic assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the assay plate for precipitates. 2. Perform a kinetic solubility assay in the final assay buffer.[9][17][19][20][21] 3. Decrease the final compound concentration to below its measured kinetic solubility. | Consistent and reproducible IC50 values. |
| Compound Aggregation | 1. Perform the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[3] 2. A significant rightward shift in the IC50 curve suggests aggregation-based inhibition. | More accurate determination of the true inhibitory potency. |
| Assay Interference | 1. Run control experiments without the enzyme to check for direct interference of the compound with the detection method (e.g., absorbance or fluorescence). | Elimination of false-positive or false-negative results. |
Issue 2: Low or no activity in cell-based assays despite good enzymatic activity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess the lipophilicity (LogP or LogD) of the compound. 2. Perform a cellular uptake or permeability assay (e.g., Caco-2 permeability assay). | Understanding of the compound's ability to cross cell membranes. |
| Compound Efflux | 1. Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored. | Identification of active efflux as a mechanism of resistance. |
| Lack of Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target within the cell.[3][7][15][16][22] | Direct evidence of target engagement in a cellular context. |
Quantitative Data on Solubility Enhancement
Disclaimer: The following tables provide illustrative data on the potential solubility enhancement of this compound derivatives using various techniques. Actual results will vary depending on the specific compound and experimental conditions.
Table 1: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical this compound Derivative
| Co-solvent System (v/v) | Aqueous Solubility (µg/mL) | Fold Increase |
| Water | 1.5 | 1.0 |
| 10% DMSO in Water | 25.8 | 17.2 |
| 20% DMSO in Water | 150.3 | 100.2 |
| 10% Ethanol in Water | 15.2 | 10.1 |
| 20% Ethanol in Water | 85.7 | 57.1 |
Table 2: pH-Dependent Aqueous Solubility of a Hypothetical Ionizable this compound Derivative
| pH | Aqueous Solubility (µg/mL) |
| 5.0 | 2.1 |
| 6.0 | 8.5 |
| 7.0 | 33.2 |
| 7.4 | 58.9 |
| 8.0 | 125.4 |
Table 3: Enhancement of Aqueous Solubility using Cyclodextrins for a Hypothetical this compound Derivative
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Compound alone | 1.2 | 1.0 |
| + 10 mM β-Cyclodextrin | 18.6 | 15.5 |
| + 10 mM HP-β-Cyclodextrin | 45.3 | 37.8 |
| + 10 mM SBE-β-Cyclodextrin | 78.9 | 65.8 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a this compound derivative in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[9][17][19]
-
Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of a precipitate. Alternatively, filter or centrifuge the plate to separate the precipitate from the supernatant.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which no precipitate is detected is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This protocol describes a method to determine the equilibrium solubility of a this compound derivative.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][23]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizations
Caption: Experimental workflow for handling this compound derivatives.
Caption: Inhibition of h-NTPDase signaling by a this compound derivative.
Caption: Logical relationship of solubility enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - MedCrave online [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
Optimizing reaction conditions for the sulfamoylation of benzamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the sulfamoylation of benzamides. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing sulfamoyl benzamides?
A common and effective method involves a multi-step synthesis. The process typically begins with the chlorosulfonation of a benzoic acid derivative. The resulting sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide. Finally, the carboxylic acid of the sulfamoyl benzoic acid is coupled with an amine to form the desired benzamide.[1]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in sulfamoylation reactions can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. It is advisable to start at room temperature and incrementally increase the temperature if the reaction is slow.[2] Polar aprotic solvents like DMF or THF are commonly used.[2]
-
Hydrolysis of Intermediates: The activated carboxylic acid intermediate is susceptible to reaction with any residual water, which will convert it back to the carboxylic acid. Ensuring anhydrous (dry) conditions by using dry solvents and reagents is crucial to minimize this side reaction.[2]
-
Inefficient Amide Coupling: The choice of coupling reagent is vital. For many applications, a standard carbodiimide coupling using EDC with a catalytic amount of DMAP is effective.[1] For more challenging substrates, such as sterically hindered or electron-deficient amines, more potent coupling agents may be necessary.[2] Additives like HOBt or HOAt can also improve efficiency, but their potential hazards should be considered.[2]
-
Improper Workup and Purification: The pH during the aqueous workup must be carefully controlled to prevent hydrolysis of the final product.[2] Additionally, some sulfamoyl benzamide products, particularly those containing groups like morpholine, can be highly polar, making their isolation from the aqueous phase challenging if the pH is not properly maintained.[1]
Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
Side reactions can significantly reduce the yield of the desired product. A common issue is the hydrolysis of the activated carboxylic acid intermediate, which can be mitigated by using anhydrous conditions.[2] To ensure the complete consumption of the activated carboxylic acid and minimize side reactions, a slight excess (e.g., 1.1-1.2 equivalents) of the amine can be used. However, a large excess of the activating agent should be avoided.[2] Lowering the reaction temperature can also sometimes reduce the rate of side reactions more than the desired reaction.[2]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps to identify if a reaction has stalled.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents or catalyst. | - Use fresh, high-purity starting materials and coupling reagents.- If using a catalyst, ensure it has not degraded. |
| Suboptimal reaction temperature. | - Start the reaction at room temperature.- If the reaction is sluggish, incrementally increase the temperature and monitor by TLC or LC-MS.[2] | |
| Inappropriate solvent. | - Screen different anhydrous polar aprotic solvents such as DMF, DCM, or THF.[2] | |
| Presence of moisture leading to hydrolysis. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Formation of Significant Byproducts | Hydrolysis of activated carboxylic acid. | - Ensure strictly anhydrous conditions.[2] |
| Suboptimal stoichiometry. | - Use a slight excess (1.1-1.2 equivalents) of the amine.- Avoid a large excess of the activating agent.[2] | |
| Reaction temperature is too high. | - Consider lowering the reaction temperature to improve selectivity.[2] | |
| Difficulty in Product Purification | Product is highly polar and water-soluble. | - Carefully adjust the pH of the aqueous phase during workup to minimize the solubility of the product.- Consider alternative purification methods such as column chromatography on silica gel. |
| Product co-precipitates with salts. | - During workup, ensure all salts are fully dissolved in the aqueous phase before extraction. Additional water or brine washes may be necessary. |
Data Presentation: Reaction Yields
The following table summarizes the isolated yields for the synthesis of various sulfamoyl benzamide derivatives, providing a benchmark for expected outcomes under optimized conditions.
| Amine for Amide Coupling | Isolated Yield (%) | Reference |
| p-chloroaniline | 68 | [1] |
| p-anisidine | 72 | [1] |
| p-chloroaniline (with morpholinosulfonamide) | 73 | [1] |
| p-anisidine (with morpholinosulfonamide) | 69 | [1] |
| 2,4-xylidine | 47 | [1] |
| N-methylbenzylamine | 55 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Sulfamoyl Benzamides via Carbodiimide Coupling[1]
This protocol outlines the final amide coupling step.
Materials:
-
Sulfamoyl benzoic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the sulfamoyl benzoic acid in a mixture of DCM and DMF.
-
Add the amine to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfamoyl benzamide.
Protocol 2: Synthesis of 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide[3]
This protocol describes a two-step process starting from the formation of a sulfonamide followed by acylation.
Step 1: Synthesis of N-propyl-4-methylbenzenesulfonamide
-
Prepare a 2.5 M solution of propan-1-amine in distilled water.
-
Add the propan-1-amine solution to a 0.44 M solution of p-toluenesulfonyl chloride.
-
Stir the mixture slowly for 2-3 hours, maintaining the pH between 6 and 10 by adding a 3% Na2CO3 solution as needed.
Step 2: Synthesis of 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide
-
To the N-propyl-4-methylbenzenesulfonamide formed in the previous step, add 3-chlorobenzoyl chloride.
-
Stir the reaction mixture until a precipitate of the final product is formed.
-
Filter the precipitate and wash it with cold water.
-
The purity of the product can be checked by TLC using a mixture of ethyl acetate and n-hexane (1:4) as the mobile phase.
Visualizations
Experimental Workflow for Sulfamoyl Benzamide Synthesis
Caption: A generalized workflow for the synthesis of sulfamoyl benzamides.
Troubleshooting Logic for Low Reaction Yield
Caption: A troubleshooting guide for addressing low yields in sulfamoylation reactions.
References
Strategies to reduce off-target effects of 3-sulfamoylbenzamide inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 3-sulfamoylbenzamide inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound inhibitors in a question-and-answer format.
Question 1: My this compound inhibitor is active in a biochemical assay but shows no or low activity in a cell-based assay. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to the compound's properties and the complexity of the cellular environment.
-
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Rapid Metabolism: The inhibitor could be quickly metabolized into an inactive form by cellular enzymes.
-
Compound Aggregation: The inhibitor may form aggregates in the assay medium, reducing its effective concentration.[1]
-
-
Troubleshooting & Optimization:
-
Assess Cell Permeability: Evaluate the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor binds to its intended target inside the cell.[1]
-
Test for Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation.[1]
-
Co-administer with Efflux Pump Inhibitors: If efflux is suspected, test the inhibitor's activity in the presence of known efflux pump inhibitors.
-
Question 2: I'm observing an unexpected phenotype in my cell-based assays that doesn't align with the known function of the primary target. How can I determine if this is due to an off-target effect?
Answer: An unexpected phenotype is a strong indicator of potential off-target activity. A systematic approach is necessary to distinguish on-target from off-target effects.
-
Initial Steps:
-
Dose-Response Analysis: Perform a full dose-response curve. Off-target effects are often more pronounced at higher concentrations. Use the lowest concentration that elicits the desired on-target effect.[2]
-
Literature Review: Search for published selectivity profiles of structurally similar compounds to identify potential known off-targets.
-
-
Experimental Validation Workflow:
-
Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it's more likely an on-target effect.[2]
-
Rescue Experiments: Transfect cells with a mutated, inhibitor-resistant version of the target protein. If the phenotype is reversed, it strongly supports an on-target mechanism.[2]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype diminishes, it suggests mediation by that off-target.[3][4]
-
Broad Kinome Profiling: Screen the inhibitor against a large panel of kinases (e.g., KINOMEscan®) to identify potential off-target interactions directly.[5]
-
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Molecular Docking Protocols for 3-Sulfamoylbenzamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for 3-sulfamoylbenzamide analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the molecular docking of this compound analogs, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why do my docking results show poor binding affinity for known active compounds? | 1. Incorrect protonation state of the sulfonamide group: The pKa of the sulfonamide nitrogen can vary, affecting its charge and hydrogen bonding capacity. 2. Inappropriate force field parameters: Standard force fields may not accurately represent the geometry and electrostatics of the sulfamoyl group. 3. Protein preparation errors: Missing hydrogens, incorrect protonation of active site residues, or failure to remove irrelevant water molecules can hinder accurate docking.[1] | 1. Verify ligand protonation: Use a pKa calculator to determine the likely protonation state of the sulfonamide at physiological pH. Prepare ligand files for both protonated and deprotonated states if unsure. 2. Use appropriate force fields: Consider using force fields specifically parameterized for sulfonamides or perform quantum mechanical calculations to derive accurate partial charges. 3. Thorough protein preparation: Carefully add hydrogens, check the protonation states of key residues (e.g., Histidine), and selectively retain crystallographic water molecules known to mediate ligand binding.[1] |
| My docked poses have high RMSD values compared to the crystallographic pose of a similar ligand. What's wrong? | 1. Insufficient sampling: The docking algorithm may not be exploring the conformational space of the flexible sulfonamide tail adequately. 2. Incorrect definition of the binding pocket: The grid box may be too small, too large, or incorrectly centered. 3. Receptor rigidity: Treating the protein as a rigid structure might prevent the necessary conformational changes for proper ligand binding.[2] | 1. Increase search algorithm exhaustiveness: In programs like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search. 2. Refine grid box parameters: Ensure the grid box encompasses the entire binding site and allows for the flexibility of the ligand. Center the grid on the known binding location of a co-crystallized ligand if available. 3. Employ flexible docking: Allow key active site residues to be flexible during the docking simulation to accommodate the ligand.[2] |
| The ranking of my docked compounds does not correlate with experimental activity (e.g., IC50 values). Why? | 1. Scoring function limitations: The scoring function may not accurately predict the binding affinity for this class of compounds. 2. Solvation effects are not well-represented: Implicit solvent models may not capture the specific interactions of the sulfamoyl group with water. 3. Post-docking analysis is insufficient: Relying solely on the docking score can be misleading. | 1. Use multiple scoring functions: If possible, rescore the docked poses with different scoring functions to see if a consensus emerges. 2. Consider explicit solvent simulations: For top-ranked poses, performing molecular dynamics (MD) simulations with explicit water molecules can provide a more accurate estimation of binding free energy. 3. Perform detailed interaction analysis: Visually inspect the top-ranked poses and analyze the hydrogen bonds, hydrophobic interactions, and coordination with any metal ions (e.g., Zinc in carbonic anhydrases).[3] |
| I am getting inconsistent docking results across different runs with the same settings. What could be the reason? | 1. Stochastic nature of the search algorithm: Many docking algorithms have a random component in their search process. 2. Symmetry in the ligand: Symmetrical or near-symmetrical ligands can have multiple, energetically similar binding modes. | 1. Set a random seed: For reproducible results, set the random seed for the docking algorithm if the software allows. 2. Perform multiple independent runs: Conduct several docking runs and cluster the resulting poses to identify the most consistently predicted binding mode. |
Frequently Asked Questions (FAQs)
1. How should I prepare the 3D structure of my this compound analog for docking?
Proper ligand preparation is critical for successful docking. A general workflow includes:
-
2D to 3D Conversion: Start with a 2D structure and convert it to a 3D conformation using a suitable program.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.[1]
-
Protonation State: Determine the correct protonation state of the sulfonamide group at the desired pH.
-
Charge Assignment: Assign partial atomic charges. For sulfonamides, using charges derived from quantum mechanical calculations can improve accuracy.
-
Define Rotatable Bonds: Identify and define the rotatable bonds to allow for conformational flexibility during docking.
2. Which docking software is best suited for this compound analogs?
Several docking programs can be effective. Popular choices include:
-
AutoDock Vina: Known for its speed and ease of use, making it suitable for virtual screening.
-
Glide (Schrödinger): A widely used commercial software with a reputation for high accuracy.[4][5]
-
MOE (Molecular Operating Environment): A comprehensive suite that includes robust docking algorithms.[2]
The choice of software may depend on factors like available computational resources, the size of the ligand library, and the specific features required for your study.
3. How do I validate my docking protocol for this class of compounds?
Protocol validation ensures that your chosen parameters can accurately reproduce known binding modes. The standard approach is:
-
Redocking: Select a protein-ligand complex from the Protein Data Bank (PDB) where the ligand is a this compound analog or a structurally similar molecule.
-
Extraction and Redocking: Remove the co-crystallized ligand and dock it back into the protein's binding site using your protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[2]
4. What do the binding energy and inhibition constant (Ki) from my docking results signify?
-
Binding Energy (or Docking Score): This value, typically in kcal/mol, is an estimation of the binding affinity between the ligand and the protein. More negative values generally indicate a stronger predicted interaction.[3]
-
Inhibition Constant (Ki): Some docking programs can estimate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value suggests a more potent inhibitor.
It is crucial to remember that these are computational predictions and should be correlated with experimental data for validation.
5. How can I analyze the interactions between my docked this compound analog and the target protein?
Post-docking analysis is essential to understand the molecular basis of the predicted binding. Key interactions to look for with this compound analogs include:
-
Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor. Identify hydrogen bonds between the SO2 and NH groups and active site residues.
-
Coordination with Metal Ions: If the target is a metalloenzyme like carbonic anhydrase, check for coordination between the sulfonamide group and the active site metal ion (e.g., Zn2+).[6]
-
Hydrophobic Interactions: The benzamide ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Pi Stacking: The aromatic ring of the benzamide moiety can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Visualization tools like PyMOL or Discovery Studio can be used to create 2D and 3D representations of these interactions.
Quantitative Data Summary
The following tables summarize experimental data for the inhibition of various enzyme isoforms by this compound analogs. This data can be used to validate and benchmark your docking protocols.
Table 1: Inhibitory Activity (IC50) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms [7][8]
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3i | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 |
| 3f | > 100 | 0.27 ± 0.08 | > 100 | > 100 |
| 3j | > 100 | 0.29 ± 0.07 | > 100 | > 100 |
| 4d | > 100 | 0.13 ± 0.01 | > 100 | > 100 |
| 2d | > 100 | > 100 | > 100 | 0.28 ± 0.07 |
Data presented as mean ± SEM. IC50 values were determined for compounds exhibiting over 50% inhibition at a screening concentration of 100 µM.
Table 2: Inhibition Constants (Kᵢ) of 4-Substituted Pyridine-3-sulfonamides against Carbonic Anhydrase Isoforms [9]
| Compound ID | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 3 | 3630 | 1680 | 1250 |
| 4 | 271 | 137 | 1000 |
| 5 | 1050 | 1020 | 225 |
| 6 | 6840 | 1160 | 27000 |
| 12 | 10000 | 10000 | 10000 |
| 22 | 10000 | 10000 | 10000 |
| Acetazolamide (Standard) | 12.1 | 25.0 | 5.7 |
Detailed Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines a general workflow for docking this compound analogs using AutoDock Vina.
1. Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove all water molecules and co-crystallized ligands not essential for binding. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein in PDBQT format.
2. Ligand Preparation: a. Create the 3D structure of the this compound analog. b. Perform energy minimization of the ligand. c. Determine the correct protonation state of the sulfonamide group. d. Assign Gasteiger charges. e. Define rotatable bonds. f. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Define the search space (grid box) around the active site of the protein. b. The grid box should be large enough to accommodate the ligand and allow for its rotation and translation. c. Center the grid box on the known active site or on the co-crystallized ligand's position.
4. Docking Simulation: a. Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness. b. Run the AutoDock Vina simulation from the command line.
5. Analysis of Results: a. Analyze the output file, which contains the binding affinity scores and the coordinates of the docked poses. b. Visualize the docked poses and their interactions with the protein using software like PyMOL or Discovery Studio. c. Calculate the RMSD for validation if a crystal structure is available.
Protocol 2: General Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
This protocol describes a method to experimentally determine the inhibitory activity of this compound analogs against carbonic anhydrase.[10]
1. Materials:
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4) with a pH indicator (e.g., phenol red).
- Purified carbonic anhydrase isoform.
- This compound inhibitor stock solution in DMSO.
- CO₂-saturated water as the substrate.
2. Procedure: a. Pre-incubate the carbonic anhydrase enzyme with various concentrations of the sulfamoyl benzamide inhibitor in the assay buffer. b. Initiate the enzymatic reaction by adding CO₂-saturated water. The hydration of CO₂ to carbonic acid will cause a pH change. c. Monitor the change in absorbance of the pH indicator over time using a stopped-flow spectrophotometer. d. Determine the initial rates of the reaction at different inhibitor concentrations.
3. Data Analysis: a. Plot the percentage of enzyme inhibition against the inhibitor concentration. b. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. c. Determine the inhibition constant (Kᵢ) by analyzing the effect of the inhibitor concentration on the enzyme kinetics (e.g., using a Dixon plot).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical drug discovery workflow highlighting the central role of molecular docking.
Caption: Inhibition of carbonic anhydrase by this compound analogs disrupts bicarbonate reabsorption.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjb.ro [rjb.ro]
- 4. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 5. schrodinger.com [schrodinger.com]
- 6. proteopedia.org [proteopedia.org]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Addressing challenges in the scale-up synthesis of 3-sulfamoylbenzamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-sulfamoylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The most frequently reported challenges during the scale-up synthesis of this compound and its analogues include:
-
Low Yields: Often resulting from incomplete reactions, side product formation, or suboptimal workup and purification procedures.
-
Impurity Formation: The formation of undesired byproducts, such as doubly substituted analogues and residual starting materials, can complicate purification and compromise the final product's purity.
-
Reaction Control: Managing exothermic reactions and ensuring consistent mixing at a larger scale can be difficult, potentially leading to variations in product quality.
-
Product Isolation and Purification: Efficient crystallization and removal of impurities can be more complex at scale, requiring carefully optimized procedures.
-
Solubility Issues: The starting materials, intermediates, or the final product may have limited solubility in the chosen solvent system, leading to precipitation and handling difficulties.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The most common synthetic routes start from either 3-carboxybenzenesulfonamide or 3-(chlorosulfonyl)benzoic acid. A one-pot strategy utilizing m-(chlorosulfonyl)benzoyl chloride has also been reported to improve chemoselectivity and reduce the number of work-up steps.[1]
Q3: How can I improve the chemoselectivity of the reaction to avoid the formation of the bis-sulfonamide byproduct?
A3: Improving chemoselectivity is crucial to prevent the formation of the double substituted byproduct where the amine reacts with both the benzoyl chloride and the sulfonyl chloride. A continuous-flow process has been shown to significantly increase selectivity compared to batch reactions, even at higher temperatures and without the need for a catalyst.[1] This is attributed to the optimized mixing conditions in microreactors.
Troubleshooting Guides
Problem 1: Low Overall Yield
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Steps |
| Incomplete Amide Coupling | - Ensure the use of an appropriate coupling agent (e.g., EDC with catalytic DMAP) if starting from 3-sulfamoylbenzoic acid.[2] - If using 3-(chlorosulfonyl)benzoyl chloride, ensure the stoichiometry of the amine is optimized. - Monitor reaction completion using TLC or LC-MS before quenching. |
| Suboptimal Reaction Temperature | - For batch processes, maintain a low temperature (e.g., 0 °C) during the initial addition to control the exothermic reaction and minimize side product formation. - For continuous flow, the temperature can be higher (e.g., 20-40°C) due to better heat transfer, leading to faster reaction times.[1] |
| Poor Solvent Choice | - Ensure all reactants are fully soluble in the chosen solvent. Tetrahydrofuran (THF) is a commonly used solvent in industrial processes. - In continuous flow, acetonitrile has been used to avoid precipitation.[1] |
| Hydrolysis of Starting Material | - Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acid chloride or coupling agents. |
| Product Loss During Work-up | - Optimize the pH during aqueous extraction to ensure the product is in the organic phase. - Minimize the number of purification steps where possible. |
Problem 2: High Impurity Levels in the Final Product
Possible Impurities & Mitigation Strategies
| Impurity | Mitigation Strategy |
| Starting 3-Sulfamoylbenzoic Acid | - Drive the reaction to completion by using a slight excess of the activating agent and amine. - Monitor the reaction progress closely. |
| Bis-Substituted Byproduct | - Employ a continuous flow synthesis setup for improved chemoselectivity.[1] - In a batch process, control the addition rate of the amine and maintain a low temperature. |
| Nitrosamine Impurities | - If the synthetic route involves nitrosation and reduction steps, ensure complete reduction and implement purification steps to remove any traces of nitrosamines, which are potentially toxic. |
| Residual Solvents | - Employ effective drying techniques such as vacuum drying at an appropriate temperature. - Use a solvent swap crystallization step to replace high-boiling point solvents with more easily removable ones. |
Experimental Protocols
Key Experiment 1: Scale-Up Synthesis via Amide Coupling (Batch Process)
This protocol is a generalized procedure based on common amide coupling reactions.
-
Reactor Setup: Charge a suitably sized reactor with 3-sulfamoylbenzoic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., Tetrahydrofuran).
-
Activation: Add a coupling agent such as EDC (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). Stir the mixture under an inert atmosphere.
-
Amine Addition: In a separate vessel, prepare a solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in the reaction solvent.
-
Reaction: Slowly add the amine solution to the activated carboxylic acid mixture, maintaining the temperature at 0-5 °C to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and adjust the pH to acidic (pH 2-3) with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water) to achieve the desired purity.
Key Experiment 2: Continuous Flow Synthesis for Improved Chemoselectivity
This protocol is based on the findings for the synthesis of m-sulfamoylbenzamide analogues.[1]
-
Stream Preparation:
-
Stream 1: Prepare a solution of m-(chlorosulfonyl)benzoyl chloride in anhydrous acetonitrile.
-
Stream 2: Prepare a solution of the primary amine in anhydrous acetonitrile.
-
Stream 3: Prepare a solution of a secondary amine and a base (e.g., triethylamine) in anhydrous acetonitrile.
-
-
Reactor Setup: Use a microreactor system with two sequential reactors.
-
Reaction Execution:
-
Pump streams 1 and 2 into the first microreactor at a controlled flow rate and temperature (e.g., 20 °C).
-
The output from the first reactor is then mixed with stream 3 and passed through the second microreactor at a slightly elevated temperature (e.g., 40 °C) to drive the second reaction to completion.
-
-
Collection: Collect the output from the second reactor.
-
Work-up and Purification: The solvent can be removed under reduced pressure, and the product purified by standard methods such as crystallization or chromatography.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chemoselectivity in the Synthesis of m-Sulfamoylbenzamide Analogues[1]
| Amine 1 | Amine 2 | Batch Chemoselectivity (%) | Continuous Flow Chemoselectivity (%) |
| Aniline | Morpholine | 85 | 95 |
| 4-Fluoroaniline | Piperidine | 82 | 92 |
| Benzylamine | Azepane | 78 | 90 |
| Cyclopropylamine | Aniline | 88 | 97 |
Visualizations
Caption: Batch synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Minimizing side products in the synthesis of 3-sulfamoylbenzamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing side products during the synthesis of 3-sulfamoylbenzamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound derivatives.
Step 1: Chlorosulfonation of Benzoic Acid
The initial step involves the electrophilic aromatic substitution of a benzoic acid derivative with chlorosulfonic acid to form a 3-(chlorosulfonyl)benzoic acid intermediate.
Issue 1: Low Yield of 3-(chlorosulfonyl)benzoic acid and Presence of a Water-Soluble Impurity
-
Question: My reaction yield is low, and I've isolated a significant amount of a water-soluble compound instead of my desired 3-(chlorosulfonyl)benzoic acid. What is happening?
-
Answer: This is likely due to the hydrolysis of the highly reactive chlorosulfonyl group (-SO₂Cl) to a sulfonic acid group (-SO₃H), forming 3-sulfobenzoic acid. This commonly occurs during the workup when the reaction mixture is quenched with ice or water.[1]
-
Troubleshooting:
-
Rapid Quenching: Pour the reaction mixture onto crushed ice quickly and maintain a low temperature (0-5°C) during the workup to minimize hydrolysis.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, as any moisture can contribute to hydrolysis.
-
Prompt Filtration: Do not delay the filtration of the precipitated product from the aqueous mixture. Wash the collected solid with cold water to remove any remaining acid.
-
-
Issue 2: Formation of a High-Melting, Insoluble White Solid
-
Question: My product is contaminated with a high-melting, insoluble white solid. What is this side product and how can I avoid it?
-
Answer: This is likely a diaryl sulfone, a common byproduct in chlorosulfonation reactions, especially at elevated temperatures. It is formed by the electrophilic substitution of another benzoic acid molecule by the 3-(chlorosulfonyl)benzoic acid intermediate.[1]
-
Troubleshooting:
-
Temperature Control: Maintain a lower reaction temperature during the addition of reagents and throughout the reaction period to disfavor sulfone formation.[1]
-
Stoichiometry: Using a slight excess of chlorosulfonic acid can help to fully convert the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability for the side reaction.[1]
-
-
Issue 3: Presence of Di-sulfonated Byproducts
-
Question: My analysis shows the presence of a di-sulfonated benzoic acid derivative. How can I prevent this?
-
Answer: Di-sulfonation occurs when a second chlorosulfonyl group is introduced onto the aromatic ring.
-
Troubleshooting:
-
Lower Temperature: Maintaining a lower reaction temperature makes the second electrophilic substitution, which is more difficult due to the deactivating effect of the first sulfonyl chloride group, less favorable.[1]
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-reaction.
-
-
Step 2: Sulfonamide Formation
This step involves the reaction of the 3-(chlorosulfonyl)benzoic acid intermediate with an amine to form the corresponding sulfonamide.
Issue 4: Low Yield of the Desired Sulfonamide
-
Question: The yield of my 3-sulfamoylbenzoic acid derivative is lower than expected. What are the potential causes?
-
Answer: Low yields can result from incomplete reaction or side reactions involving the amine or the sulfonyl chloride.
-
Troubleshooting:
-
Amine Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the sulfonyl chloride.
-
Base: The reaction of a sulfonyl chloride with an amine produces HCl, which can protonate the starting amine, rendering it unreactive. The use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to neutralize the HCl produced.
-
Temperature Control: While some reactions may require heating, excessive temperatures can lead to decomposition of the starting materials or products.
-
-
Step 3: Benzamide Formation
The final step is the conversion of the carboxylic acid group of the 3-sulfamoylbenzoic acid intermediate into a benzamide. This is often achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) followed by reaction with an amine.
Issue 5: Formation of N,N-Diacylated Impurity
-
Question: I am observing the formation of an N,N-diacylated byproduct in my final product. How can I minimize this?
-
Answer: This occurs when a second molecule of the activated carboxylic acid reacts with the newly formed benzamide.
-
Troubleshooting:
-
Slow Addition: Add the acylating agent (e.g., the acyl chloride) slowly to the amine solution. This helps to maintain a low concentration of the acylating agent and disfavors the second acylation.
-
Stoichiometry Control: Avoid using a large excess of the acylating agent. Careful control of the molar ratios of the reactants is crucial.
-
Temperature: Perform the reaction at a lower temperature to reduce the rate of the undesired second acylation.
-
-
Issue 6: Presence of Unreacted 3-Sulfamoylbenzoic Acid
-
Question: My final product is contaminated with the unreacted carboxylic acid starting material. How can I improve the conversion?
-
Answer: Incomplete conversion of the carboxylic acid to the amide is a common issue.
-
Troubleshooting:
-
Activation Step: Ensure the complete conversion of the carboxylic acid to a more reactive intermediate (e.g., acyl chloride). This can be facilitated by using a slight excess of the activating agent (e.g., thionyl chloride) and allowing sufficient reaction time.
-
Amine Stoichiometry: Use a slight excess of the amine to drive the reaction to completion.
-
Reaction Time: Increase the reaction time for the amidation step and monitor the progress by TLC or HPLC.
-
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of this compound precursors.
Table 1: Impact of Reaction Conditions on the Chlorosulfonation of Benzoic Acid
| Benzoic Acid (molar eq.) | Chlorosulfonic Acid (molar eq.) | Other Reagents | Temperature (°C) | Time (h) | Primary Product | Observed Side Products | Reference |
| 1.0 | 3.0 | Thionyl Chloride (1.0 eq.) | Not specified | Not specified | 3-(Chlorosulfonyl)benzoic acid | Not specified | [1] |
| 1.0 | 4-10 | Catalyst (0.7-1.0 eq.) | 130-150 | 1-6 | 2,4-dichloro-5-chlorosulfonylbenzoic acid* | Not specified | [1] |
| 1.0 | >3.0 | None | >100 | >4 | Diaryl sulfones, Di-sulfonated products | Diaryl sulfones, Di-sulfonated products | [1] |
Note: This entry refers to a substituted benzoic acid but provides relevant data on reaction parameters.
Table 2: Isolated Yields for the Synthesis of Various Sulfamoyl-benzamide Derivatives[2]
| Sulfonamide Intermediate | Amine | Coupling Conditions | Product | Isolated Yield (%) |
| Cyclopropyl sulfonamide 2a | p-Chloroaniline | EDC, DMAP, DCM/DMF | Sulfamoyl-benzamide 3a | 68 |
| Cyclopropyl sulfonamide 2a | p-Anisidine | EDC, DMAP, DCM/DMF | Sulfamoyl-benzamide 3b | 72 |
| Morpholinosulfonamide 2b | p-Chloroaniline | EDC, DMAP, DCM/DMF | Benzamide 3e | 73 |
| Morpholinosulfonamide 2b | p-Anisidine | EDC, DMAP, DCM/DMF | Benzamide 3f | 69 |
| Morpholinosulfonamide 2b | 2,4-Xylidine | EDC, DMAP, DCM/DMF | Product 3g | 47 |
| Morpholinosulfonamide 2b | N-Methylbenzylamine | EDC, DMAP, DCM/DMF | Amide 3h | 55 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
This protocol is designed to favor the formation of the meta-isomer and minimize the formation of byproducts.[1]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (3.0 molar equivalents). Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.
-
Isolation: A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Protocol 2: Synthesis of a 3-Sulfamoylbenzoic Acid Derivative
This protocol describes the reaction of a 3-(chlorosulfonyl)benzoic acid with an amine.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the desired amine (1.1 molar equivalents) and a non-nucleophilic base like triethylamine (1.2 molar equivalents) in a suitable anhydrous solvent (e.g., THF, DCM). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in a minimum amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding cold water. If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a this compound Derivative
This protocol details the conversion of a 3-sulfamoylbenzoic acid to a benzamide via an acyl chloride intermediate.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the 3-sulfamoylbenzoic acid derivative (1.0 molar equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours, or until the solid has dissolved and gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Co-evaporate with an anhydrous solvent like toluene to ensure all residual SOCl₂ is removed. The resulting acyl chloride can be used in the next step without further purification.
-
Amidation: In a separate flask, dissolve the desired amine (1.1 molar equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 molar equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) and cool to 0°C.
-
Reagent Addition: Dissolve the crude acyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. The workup and purification are similar to Protocol 2.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting flowchart for common issues in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to purify the final this compound derivative?
-
A1: Recrystallization is a commonly used and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures of an organic solvent and water. For more challenging separations, column chromatography on silica gel may be necessary.
-
-
Q2: Can I perform a one-pot synthesis of this compound derivatives?
-
A2: While a one-pot synthesis is theoretically possible, it is often challenging due to the different optimal reaction conditions for each step. A stepwise approach with isolation and purification of intermediates, particularly the 3-(chlorosulfonyl)benzoic acid, generally provides a cleaner final product and higher overall yield. However, some literature does report one-pot procedures for specific derivatives, such as bis-sulfonamide-carboxamides.[2]
-
-
Q3: How critical is the purity of the starting benzoic acid derivative?
-
A3: The purity of the starting material is very important. Impurities in the initial benzoic acid can be carried through the synthesis and may be difficult to remove from the final product. It is recommended to use a high-purity starting material or to purify it before use.
-
-
Q4: What are the main safety precautions to take during this synthesis?
-
A4: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All reactions involving these reagents must be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry and the reactions are performed under an inert atmosphere where necessary.
-
-
Q5: How can I monitor the progress of each reaction step?
-
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of the reaction steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
-
References
Validation & Comparative
Comparative analysis of 3-sulfamoylbenzamide and benzenesulfonamide inhibitors
A Comparative Analysis of 3-Sulfamoylbenzamide and Benzenesulfonamide Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two important classes of carbonic anhydrase inhibitors: 3-sulfamoylbenzamides and benzenesulfonamides. This objective overview, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.
Introduction
Benzenesulfonamides are a well-established class of compounds known for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Dysregulation of CA activity has been implicated in various diseases, making them attractive therapeutic targets.[1] The this compound scaffold is a related chemotype that has also demonstrated significant inhibitory activity against CAs and other enzymes.[4][5] This guide will delve into a comparative analysis of these two inhibitor classes, focusing on their inhibitory potency against various CA isoforms and providing insights into their synthesis and mechanisms of action.
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of representative this compound and benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound Class | Derivative | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Benzenesulfonamide | 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [6][7] |
| Benzenesulfonamide | Aryl thiazolone–benzenesulfonamides | - | - | 10 - 338 (IC₅₀) | - | [8] |
| Benzenesulfonamide | Benzoylthioureido benzenesulfonamide | 33.0 - 58.2 | - | - | - | [9] |
| Benzenesulfonamide | Phenylalanine derivatives | - | - | - | - | [10] |
| Benzenesulfonamide | N-(4-sulfamoylbenzyl)propanamide derivatives | 263 - 4140 | 64.5 - 91.8 | - | - | [11] |
| This compound | N-(Aryl)-4-chloro-3-(morpholine-4-carbonyl) | - | - | - | - | [4][12] |
| This compound | 4-chloro-3-sulfamoyl-benzenecarboxamides | High affinity for CA I | Low nanomolar affinity for CA II | - | Low nanomolar affinity for CA IV | [5] |
| Benzenesulfonamide | Benzimidazole-bearing derivatives | Nanomolar affinities | Nanomolar affinities | - | Nanomolar affinities | [13] |
| Benzenesulfonamide | Dihydropyrimidin(thi)one derivatives | 217 | 70.5 | 3.5 - 6.6 | 8.5 - 8.9 | [14] |
| Benzenesulfonamide | Pyrazole- and pyridazinecarboxamide derivatives | - | 3.3 - 866.7 | 6.1 - 568.8 | - | [15] |
| Benzamide-4-sulfonamide | Primary and secondary amine/amino acid derivatives | 5.3 - 334 | Low nanomolar/subnanomolar | 8.0 - 26.0 | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and enzymatic inhibition assays of these compounds, compiled from the cited literature.
General Synthesis of Benzenesulfonamide Derivatives via Click Chemistry[6][7]
A common and efficient method for synthesizing diverse benzenesulfonamide derivatives is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
Materials:
-
Azido-substituted sulfonamides
-
Various alkynes (aryl, alkyl, cycloalkyl, etc.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O)
Procedure:
-
Dissolve the azido-substituted sulfonamide and the corresponding alkyne in the solvent mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add an aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction mixture at room temperature. Reaction times are typically short.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration or extraction, followed by purification using techniques like column chromatography or recrystallization.
Synthesis of this compound Derivatives[4][12]
The synthesis of sulfamoyl-benzamide derivatives can be achieved through a multi-step process starting from a substituted benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
Chlorosulfonic acid
-
Amine (e.g., morpholine, cyclopropylamine)
-
Carbodiimide coupling agent (e.g., EDCI)
-
Substituted aniline or other amines
Procedure:
-
Chlorosulfonation: React the starting benzoic acid with an excess of chlorosulfonic acid at an elevated temperature to produce the corresponding sulfonyl chloride.
-
Sulfonamide Formation: Treat the sulfonyl chloride with an amine (e.g., morpholine) to form the sulfamoylbenzoic acid intermediate.
-
Carboxamide Formation: Couple the sulfamoylbenzoic acid with a desired amine or aniline using a carbodiimide coupling agent like EDCI to yield the final this compound derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)[15][16]
The inhibitory potency of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS or HEPES)
-
pH indicator (e.g., 4-nitrophenol)
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The initial velocity of the reaction is monitored by observing the change in absorbance of a pH indicator.
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
Enzyme and inhibitor solutions are pre-incubated.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with CO₂-saturated water.
-
The uncatalyzed reaction rate is subtracted from the catalyzed rate.
-
IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for the studied inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 3-Sulfamoylbenzamide Derivatives on Human Carbonic Anhydrase II
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 3-sulfamoylbenzamide derivatives on a specific and crucial enzyme isoform, human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in various physiological and pathological processes, including pH regulation, CO2 transport, and bone resorption, makes them significant drug targets.[1][2] Notably, the cytosolic isoform hCA II is a well-established target for therapies against glaucoma, edema, and certain neurological disorders.
This document presents a comparative analysis of the inhibitory potency of this compound derivatives against hCA II, benchmarked against widely-used clinical inhibitors. Detailed experimental protocols for validating these inhibitory effects are provided, alongside diagrams illustrating the experimental workflow and the relevant signaling pathway.
Comparative Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory potency of various this compound derivatives and established clinical inhibitors against human carbonic anhydrase II.
| Compound Class | Specific Compound/Derivative | hCA II Inhibition Constant (Ki) | hCA II IC50 | Reference |
| This compound Derivatives | 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | 6.5 - 760.0 nM | Not Reported | [3] |
| Phenyl-substituted sulfonamides | 19 - 83 nM | Not Reported | [4] | |
| Imide-incorporating sulfonamides | 2.4 - 4515 nM | Not Reported | [1] | |
| Clinical Inhibitors (Comparators) | Acetazolamide | 12.5 nM | 20.0 nM | [5][6] |
| Dorzolamide | 1.9 nM | 0.18 nM (red blood cell CA-II) | [1] | |
| Brinzolamide | 0.13 nM | 3.19 nM | [1] |
Experimental Protocols
Validating the inhibitory effect of a compound on an enzyme like carbonic anhydrase II requires a robust and reproducible experimental setup. The most common method is a spectrophotometric assay that measures the esterase activity of the enzyme.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against hCA II.
Principle:
Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, to produce the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, which can be monitored by measuring the absorbance at 400-405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.
Materials and Reagents:
-
Recombinant human carbonic anhydrase II (hCA II)
-
Test compound (e.g., a this compound derivative)
-
Positive control inhibitor (e.g., Acetazolamide)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in DMSO or acetonitrile (e.g., 3 mM). This should be prepared fresh.
-
Prepare a working solution of hCA II in cold Assay Buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Blank wells: Add 180 µL of Assay Buffer and 20 µL of pNPA solution.
-
Enzyme control wells (100% activity): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of hCA II working solution.
-
Test compound wells: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution series, and 20 µL of hCA II working solution.
-
Positive control wells: Add 158 µL of Assay Buffer, 2 µL of the positive control dilution series, and 20 µL of hCA II working solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPA substrate solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in validating the inhibitory effect of a this compound derivative on carbonic anhydrase II.
Caption: Workflow for determining the IC50 of a this compound derivative against hCA II.
Carbonic Anhydrase II Signaling Pathway
Carbonic anhydrase II plays a crucial role in cellular pH regulation by catalyzing the rapid interconversion of carbon dioxide and bicarbonate. This process is fundamental to various physiological signaling pathways.
Caption: Role of hCA II in pH regulation and its inhibition by this compound derivatives.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3-Sulfamoylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold is a versatile chemical moiety found in a range of biologically active compounds. Derivatives have been identified as potent inhibitors of diverse targets, including sirtuins, kinases, proteases, and viral proteins. A critical step in the preclinical development of these compounds is the comprehensive assessment of their selectivity, often termed cross-reactivity profiling. This guide provides an objective comparison of hypothetical this compound derivatives against a panel of off-targets, supported by established experimental protocols, to illustrate best practices in characterizing inhibitor specificity.
Comparative Inhibitory Activity and Selectivity
A crucial aspect of drug development is understanding a compound's interaction with unintended targets, which can lead to adverse effects or provide opportunities for drug repurposing. The following tables summarize the inhibitory profiles of three representative this compound derivatives against their primary targets and a broader kinase panel.
Table 1: Primary Target Potency of Representative this compound Derivatives
This table outlines the half-maximal inhibitory concentrations (IC50) of three distinct derivatives against their intended biological targets.
| Compound ID | Primary Target | Assay Type | IC50 (µM) | Reference |
| SBA-SIRT2-01 | SIRT2 | Deacetylation Assay | 0.58 | [1] |
| SBA-CTSD-01 | Cathepsin D | Protease Assay | 1.25 | [2] |
| SBA-NTPD-01 | h-NTPDase8 | Phosphate Release | 0.28 | [3][4] |
Table 2: Cross-Reactivity Profiling Against a Select Kinase Panel (% Inhibition at 10 µM)
To assess off-target activity, compounds are typically screened against a panel of kinases. This table presents hypothetical data illustrating the percentage of inhibition at a fixed concentration (10 µM), a common industry practice for initial screening.
| Kinase Target | SBA-SIRT2-01 | SBA-CTSD-01 | SBA-NTPD-01 |
| Primary Target | 98% (SIRT2) | 85% (Cathepsin D) | 95% (h-NTPDase8) |
| ABL1 | 15% | 8% | 5% |
| AKT1 | 12% | 18% | 9% |
| AURKA | 5% | 7% | 3% |
| CDK2 | 25% | 31% | 12% |
| EGFR | 8% | 11% | 6% |
| MAPK1 (ERK2) | 19% | 22% | 14% |
| PI3Kα | 7% | 9% | 4% |
| SRC | 35% | 41% | 28% |
| VEG FR2 | 11% | 15% | 7% |
Note: Data in Table 2 is illustrative to demonstrate typical kinase screening results and is not derived from published experimental results for these specific compounds.
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the implications of cross-reactivity data. The following diagrams, created using the DOT language, illustrate relevant signaling pathways and a standard workflow for inhibitor profiling.
References
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Sulfamoylbenzamide Analogs in Oncology: A Preclinical Data Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold has emerged as a promising pharmacophore in oncology, primarily through its potent inhibition of carbonic anhydrase IX (CAIX), a key enzyme involved in tumor pH regulation and survival in hypoxic microenvironments. This guide provides a head-to-head comparison of the preclinical performance of leading this compound analogs, with a primary focus on the clinical candidate SLC-0111 (also known as U-104) and its emerging analogs.
Executive Summary
SLC-0111, a ureido-substituted this compound, is the most extensively studied analog in this class, demonstrating significant anti-tumor and anti-metastatic activity in a range of solid tumor models.[1] Its mechanism of action is centered on the selective inhibition of CAIX and the related isoform CAXII, leading to the disruption of pH homeostasis in cancer cells. Preclinical studies have consistently shown that SLC-0111 can inhibit tumor growth, reduce cell viability and migration, and enhance the efficacy of standard chemotherapies and immunotherapies.[1][2] While direct in vivo comparative studies with other this compound analogs are limited, in vitro data for newer analogs, such as a novel 4-pyridyl derivative, allow for a comparison of their enzymatic inhibition profiles.
In Vitro Performance: A Comparative Analysis
A primary measure of the efficacy of this compound analogs is their ability to inhibit carbonic anhydrase isoforms. The following table summarizes the in vitro inhibitory activity of SLC-0111 and a recently developed 4-pyridyl analog against key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 |
| 4-pyridyl analog (Pyr) | >10000 | 569 | 399 | 2970 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources. Ki values represent the inhibition constant, where a lower value indicates higher potency.
Key Observations:
-
SLC-0111 demonstrates high potency and selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. This selectivity is a critical attribute, suggesting a lower potential for off-target side effects.
-
The novel 4-pyridyl analog (Pyr) also shows inhibitory activity against hCA IX, though it is less potent than SLC-0111 in this assay. It displays moderate activity against hCA II.
-
Acetazolamide (AAZ) , a non-selective carbonic anhydrase inhibitor, is included for reference and shows potent inhibition across multiple isoforms.
In Vivo Performance of SLC-0111 in Disease Models
SLC-0111 has been evaluated in numerous preclinical xenograft models of solid tumors, consistently demonstrating its potential as an anti-cancer agent. The following table summarizes key findings from these in vivo studies.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Glioblastoma | Orthotopic and subcutaneous xenografts (patient-derived 1016 and D456 cells) in athymic nude mice | SLC-0111 (dose not specified) alone and in combination with temozolomide (TMZ) | SLC-0111 in combination with TMZ significantly delayed tumor growth and increased survival compared to either agent alone.[3] The combination also inhibited the enrichment of brain tumor-initiating cells.[3] |
| Triple-Negative Breast Cancer | Orthotopic xenografts (MDA-MB-231 LM2-4 cells) in NOD/SCID mice | SLC-0111 (100 mg/kg, oral gavage) alone and in combination with sunitinib | SLC-0111 significantly reduced metastatic burden.[4] The combination of SLC-0111 and sunitinib significantly reduced both primary tumor growth and sunitinib-induced metastasis.[4] |
| Pancreatic Cancer | Orthotopic xenografts (PK-8 and PK-1 cells) and KPCY transgenic model | SLC-0111 (dose not specified) in combination with gemcitabine | The combination of SLC-0111 and gemcitabine significantly delayed tumor growth and enhanced survival compared to gemcitabine alone.[5] |
| Head and Neck Squamous Cell Carcinoma | Subcutaneous xenografts (FaDu cells) in nude mice | SLC-0111 (100 mg/kg, oral gavage) in combination with cisplatin (3 mg/kg, i.p.) | The combination of SLC-0111 and cisplatin resulted in a significant reduction in tumor volume compared to either drug alone.[6] |
| Hepatoblastoma | In vitro 3D spheroid models (HUH6, HB-295, HB-303 cells) | SLC-0111 (100 µM) | SLC-0111 decreased cell viability in both monolayer and spheroid cultures and reduced cell motility.[7] |
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound analogs that target CAIX is rooted in the disruption of pH regulation in the hypoxic tumor microenvironment.
The preclinical evaluation of these analogs typically follows a standardized workflow to assess their efficacy.
Experimental Protocols
In Vivo Tumor Xenograft Studies
A generalized protocol for assessing the in vivo efficacy of this compound analogs in a subcutaneous xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, FaDu for head and neck cancer) are cultured in appropriate media and conditions.[2]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.[3][4]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.[8][9] For orthotopic models, cells are implanted into the relevant organ (e.g., mammary fat pad for breast cancer).[10]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[8][11]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The this compound analog is administered via a clinically relevant route, such as oral gavage, at a specified dose and schedule.[4][6]
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression).[11]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH decrease. The rate of this reaction is monitored spectrophotometrically using a pH indicator. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations.
Conclusion
The this compound analog SLC-0111 has demonstrated a robust preclinical profile as a selective and potent inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its efficacy in various solid tumor models, both as a single agent and in combination with standard-of-care therapies, underscores its potential as a novel anti-cancer agent. While direct in vivo comparisons with other analogs are limited, the development of new derivatives with distinct selectivity profiles warrants further investigation. The experimental data and protocols outlined in this guide provide a framework for the continued evaluation and comparison of this promising class of compounds in the pursuit of more effective cancer therapies.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Benchmarking 3-Sulfamoylbenzamide Inhibitors Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-sulfamoylbenzamide inhibitors against established standard-of-care drugs, with a focus on their application in oncology. The information presented herein is supported by experimental data to aid in the evaluation and future development of this class of inhibitors.
Introduction to this compound Inhibitors
This compound derivatives are a class of small molecules that have garnered significant attention as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various solid tumors in response to hypoxia and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[4] By selectively inhibiting these tumor-associated CA isoforms, this compound inhibitors offer a targeted therapeutic strategy. One of the most studied compounds in this class is SLC-0111, which has undergone phase I clinical trials.
Data Presentation
In Vitro Enzyme Inhibition Constants (Kᵢ)
The following table summarizes the inhibitory potency (Kᵢ in nM) of various this compound derivatives against key human carbonic anhydrase isoforms, with the standard-of-care CA inhibitor Acetazolamide provided for comparison. Lower Kᵢ values indicate higher potency.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [5][6] |
| SLC-0111 (U-F) | - | - | 45 | 4.5 | [7] |
| U-CH₃ | - | - | - | - | [8] |
| U-NO₂ | - | - | - | - | [8] |
| Compound 7h | - | - | 1324 | 435 | [1] |
| Compound 7j | - | - | - | 81 | [1] |
| Compound 7l | - | - | 317 | - | [1] |
| Compound 7f | - | - | 10.01 (IC₅₀) | - | [2] |
Note: Some values are reported as IC₅₀, which is the concentration required to inhibit 50% of the enzyme activity and is a close indicator of potency.
In Vitro Cellular Efficacy (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents a comparison of a this compound inhibitor with a standard-of-care chemotherapeutic agent in different cancer cell lines.
| Cancer Type | Cell Line | This compound Inhibitor | IC₅₀ (µM) | Standard-of-Care Drug | IC₅₀ (µM) | Reference(s) |
| Glioblastoma | D456 (PDX) | SLC-0111 | >100 (monotherapy) | Temozolomide | ~50 | [9] |
| Glioblastoma | 1016 (PDX) | SLC-0111 | >100 (monotherapy) | Temozolomide | ~100 | [9] |
| Breast Cancer | MCF-7 | AZA | 15 | Doxorubicin | Not specified | [10] |
| Colorectal Cancer | HCT116 | SLC-0111 | >100 (monotherapy) | 5-Fluorouracil | Not specified |
Note: Preclinical studies often show that the efficacy of SLC-0111 is significantly enhanced when used in combination with standard chemotherapy.[9][11]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.
Principle: The assay measures the rate of pH decrease as CO₂ is hydrated to carbonic acid, which then dissociates into a bicarbonate ion and a proton. The initial rate of this reaction is monitored using a pH indicator.[6]
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Inhibitor solutions at various concentrations
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test inhibitor at desired concentrations in the assay buffer.
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time period (milliseconds to seconds) at its maximum absorbance wavelength.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Inhibition Constant (Kᵢ) Determination: Perform the assay with a range of inhibitor concentrations. The Kᵢ is determined by fitting the data to the appropriate inhibition model, often using the Cheng-Prusoff equation.[6]
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a series of dilutions of the this compound inhibitor or the standard-of-care drug for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[12][14]
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound or a standard-of-care drug.[15][16]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line suspension
-
Matrigel (optional, to aid tumor engraftment)
-
Calipers for tumor measurement
-
Test inhibitor and standard-of-care drug formulations
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.[17][18]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.[16]
-
Tumor Growth and Treatment: Monitor tumor growth regularly using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound inhibitor, standard-of-care drug). Administer treatments according to the desired schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualization
Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition.
Caption: General experimental workflow for preclinical evaluation of this compound inhibitors.
References
- 1. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. yeasenbio.com [yeasenbio.com]
Orthogonal Assays for Unwavering Confidence: A Comparative Guide to Confirming the Mechanism of Action of 3-Sulfamoylbenzamide NTPDase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach. Relying on a single assay can be fraught with uncertainty due to potential artifacts and off-target effects. This guide provides a comprehensive framework for utilizing orthogonal, mechanistically independent assays to robustly confirm the MoA of 3-sulfamoylbenzamide derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases).
Herein, we focus on a representative this compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i) , a potent inhibitor of NTPDase1 and NTPDase3.[1][2] Its performance is objectively compared against two alternative NTPDase inhibitors from different chemical classes: the anthraquinone derivative PSB-06126 and the nucleotide analog 8-BuS-ATP . This guide details the experimental protocols for a primary biochemical assay alongside two orthogonal assays—a direct target engagement assay and a cell-based functional assay—to provide a clear path for unambiguous MoA validation.
The Purinergic Signaling Cascade: The Role of NTPDases
Extracellular nucleotides such as ATP and ADP are critical signaling molecules that regulate a vast array of physiological and pathological processes, including inflammation, thrombosis, and cancer, by activating purinergic P2 receptors.[3][4] The activity of these signaling pathways is tightly controlled by cell-surface ectoenzymes, primarily NTPDases, which hydrolyze ATP and ADP to AMP, thereby terminating the signal.[5][6] Specific inhibition of NTPDase isoforms, such as NTPDase1 (CD39) and NTPDase3, can prolong the signaling of ATP and ADP, making these enzymes attractive therapeutic targets.[4][6][7]
Comparative Performance of NTPDase Inhibitors
The inhibitory potency of a compound is a critical parameter. However, relying solely on IC50 values from a single biochemical assay can be misleading. The following table summarizes the reported inhibitory activities of our selected compounds against various human NTPDase isoforms.
| Inhibitor Class | Compound | hNTPDase1 IC50 (µM) | hNTPDase2 IC50 (µM) | hNTPDase3 IC50 (µM) | hNTPDase8 IC50 (µM) | Reference(s) |
| This compound | Compound 3i | 2.88 ± 0.13 | >100 | 0.72 ± 0.11 | >100 | [1][2] |
| Anthraquinone | PSB-06126 | - | 19.1 | 2.22 | - | [6] |
| Nucleotide Analog | 8-BuS-ATP | ~1 (Ki) | - | - | - | [8] |
A Framework for Orthogonal MoA Validation
To build a robust case for the MoA of Compound 3i, we propose a workflow that incorporates a primary biochemical assay with two methodologically distinct orthogonal assays. This approach validates the compound's activity from enzymatic inhibition to direct target binding in a cellular context and finally to a functional cellular outcome.
Experimental Protocols
Primary Biochemical Assay: NTPDase Inhibition (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP, providing a direct measure of NTPDase activity.[2][5]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.
-
Substrate: ATP solution in assay buffer (final concentration should be near the Km for the specific NTPDase isoform).
-
Enzyme: Recombinant human NTPDase isoforms (e.g., NTPDase1, NTPDase3) diluted in assay buffer.
-
Test Compounds: Prepare stock solutions in DMSO and create serial dilutions.
-
Malachite Green Reagent: Prepare a working solution by mixing 3 volumes of 0.045% (w/v) Malachite Green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl. Prepare fresh.
-
-
Assay Procedure:
-
Add 2.5 µL of test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 22.5 µL of the diluted NTPDase enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATP substrate solution.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction and develop color by adding 50 µL of the Malachite Green working solution.
-
After 15 minutes of color development at room temperature, measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target NTPDase (e.g., HEK293 cells overexpressing hNTPDase3) to near confluency.
-
Treat the cells with the test compound (e.g., Compound 3i) at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube.
-
-
Detection:
-
Quantify the amount of soluble NTPDase protein in the supernatant using a standard protein detection method such as Western Blot or an ELISA-based method (e.g., AlphaScreen).
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.
-
An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine an EC50 for target engagement.[12]
-
Orthogonal Assay 2: Cell-Based Functional Assay (Extracellular ATP/ADP Measurement)
This assay confirms the functional consequence of NTPDase inhibition by measuring the accumulation of its substrates, ATP and ADP, in the extracellular medium of cultured cells.[3][13]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the target NTPDase in a 96-well plate and grow to confluency.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 15-30 minutes at 37°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding a known concentration of exogenous ATP (e.g., 100 µM) to each well.
-
Incubate the plate at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60 minutes), carefully collect a small aliquot of the supernatant from each well.
-
Immediately stop any enzymatic activity in the collected sample, for example, by adding an equal volume of ice-cold 0.6 M perchloric acid or by flash freezing.
-
-
Quantification of ATP/ADP:
-
Measure the concentration of ATP and ADP in the collected samples. A common method is a bioluminescence-based assay kit (e.g., luciferin/luciferase-based kits) that can measure ATP directly. ADP can be measured after its enzymatic conversion to ATP.[3]
-
Alternatively, HPLC can be used for the simultaneous quantification of ATP, ADP, and AMP.[14]
-
-
Data Analysis:
-
Plot the concentration of extracellular ATP and ADP over time for each inhibitor concentration.
-
Inhibition of NTPDase will result in a slower rate of ATP/ADP degradation and thus higher concentrations of these nucleotides at later time points compared to the vehicle control.
-
Calculate the rate of ATP/ADP hydrolysis and determine the IC50 of the inhibitor in a cellular context.
-
Logical Framework for MoA Confirmation
The convergence of evidence from these three distinct assays provides a powerful and logical argument for the confirmation of the inhibitor's mechanism of action. Each assay addresses a different, critical question in the validation process.
Conclusion
The validation of a drug candidate's mechanism of action is an indispensable step in its development pipeline. By moving beyond a single primary assay and embracing a suite of orthogonal methods, researchers can build a comprehensive and compelling body of evidence. For a this compound derivative like Compound 3i, demonstrating potent inhibition in a biochemical assay is the first step. Confirming direct, physical engagement with the NTPDase target in a cellular environment via CETSA, and subsequently showing the expected functional outcome of that engagement—the accumulation of extracellular ATP and ADP—provides the necessary layers of validation. This rigorous, multi-pronged approach significantly de-risks downstream development and increases the probability of translating a promising compound into a successful therapeutic.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of 3-Sulfamoylbenzamide Compounds: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfamoylbenzamide scaffold has emerged as a versatile pharmacophore, demonstrating significant therapeutic potential across a range of diseases. This guide provides an objective comparison of the in vitro and in vivo efficacy of notable this compound derivatives, supported by experimental data. The focus is on their application as Hepatitis B Virus (HBV) capsid assembly modulators and carbonic anhydrase inhibitors, areas where this chemical class has shown considerable promise.
I. 3-Sulfamoylbenzamides as HBV Capsid Assembly Modulators
A novel class of antiviral agents, Capsid Assembly Modulators (CAMs), targets the HBV capsid, disrupting the viral assembly process.[1] The this compound, NVR 3-778, was the first CAM to demonstrate antiviral activity in HBV-infected patients.[1][2] Research has since focused on developing derivatives with improved potency and drug-like properties.[1]
Comparative Efficacy Data
| Compound | In Vitro Efficacy | In Vivo Efficacy | Key Properties |
| NVR 3-778 | EC50 = 0.73 ± 0.20 μM (anti-HBV DNA replication in HepDES19 cells)[1] | Demonstrated antiviral activity in HBV-infected patients (further development halted due to moderate activity and low aqueous solubility)[1] | First-in-class CAM to enter clinical trials[2] |
| 7b | EC50 = 0.83 ± 0.33 μM (anti-HBV DNA replication in HepDES19 cells)[1] | Not explicitly stated in the provided results. | Comparable in vitro activity to NVR 3-778 with significantly improved aqueous solubility (328.8 μg/mL vs 35.8 μg/mL for NVR 3-778)[1] |
| Compound 10 | One of the most potent SBA-derived CAMs discovered to date (specific EC50 not provided in abstract)[2] | Considerably more potent than NVR 3-778 at reducing viral replication in a dose-dependent fashion in a transgenic mouse model of hepatic HBV replication[2] | Excellent pharmacokinetics in mice suitable for oral dosing[2] |
| JNJ-632 (54) | Not explicitly stated in the provided results. | Administration in HBV genotype D infected chimeric mice resulted in a 2.77 log reduction of the HBV DNA viral load[3] | A tool compound for profiling the mode of action of HBV capsid assembly modulators[3] |
Experimental Protocols
In Vitro Anti-HBV Activity Assay:
-
Cell Line: HepDES19 cells, which are human hepatoma cells that can be induced to replicate HBV.
-
Method: The effect of the compounds on HBV DNA replication is assessed.
-
Endpoint: The half-maximal effective concentration (EC50) is determined, representing the concentration of the compound that inhibits 50% of HBV DNA replication.
-
Cytotoxicity Assessment: A parallel assay, such as an MTS assay, is used to measure the cytotoxicity of the compounds (CC50) in the same cell line to determine the therapeutic index (SI = CC50/EC50).[1]
In Vivo HBV Replication Model:
-
Animal Model: Transgenic mouse model of hepatic HBV replication or chimeric mice with humanized livers infected with HBV.[2][3]
-
Treatment: Compounds are administered orally.[2]
-
Endpoint: Reduction in HBV DNA viral load in the serum of the treated animals.[3]
Visualizations
References
- 1. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 3-Sulfamoylbenzamide SAR Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparative analysis of published Structure-Activity Relationship (SAR) studies on 3-sulfamoylbenzamide derivatives. The focus is on their inhibitory activity against two key enzyme families: human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) and Carbonic Anhydrases (CAs). This document summarizes quantitative data, details experimental protocols, and explores bioisosteric alternatives to the this compound scaffold, offering a valuable resource for the rational design of novel therapeutics.
Comparative Analysis of this compound Derivatives
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective enzyme inhibitors. The following sections present a quantitative comparison of derivatives targeting h-NTPDases and CAs, based on published in vitro inhibition data.
Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
A 2023 study by Hussain et al. provides a comprehensive SAR analysis of a series of this compound derivatives against four isoforms of h-NTPDases: h-NTPDase1, -2, -3, and -8.[1] The inhibitory activities, reported as IC50 values, are summarized in the table below.
| Compound ID | Modifications | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | >100 | >100 | >100 | 0.28 ± 0.07 |
| 3a | N-(4-chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide | >100 | >100 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3c | N-butyl-3-(N-cyclopropylsulfamoyl)benzamide | >100 | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | >100 | 0.27 ± 0.08 | >100 | >100 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-sulfonyl)benzamide | 2.88 ± 0.13 | >100 | 0.72 ± 0.11 | >100 |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | >100 | 0.29 ± 0.07 | >100 | >100 |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | >100 | 0.13 ± 0.01 | 0.20 ± 0.07 | 2.46 ± 0.09 |
Key SAR Observations for h-NTPDase Inhibitors:
-
Selectivity: The substitution pattern on both the benzamide and sulfamoyl moieties significantly influences isoform selectivity. For instance, compound 2d is a highly selective inhibitor of h-NTPDase8.[1]
-
Potency: The presence of a cyclopropyl group on the sulfamoyl nitrogen and specific substitutions on the benzamide nitrogen, such as a 4-bromophenyl group, can lead to potent inhibition.[1] Halogenation on the benzoic acid ring, particularly chlorine, can also enhance inhibitory activity.[1]
Inhibitors of Carbonic Anhydrases (CAs)
A series of N-substituted 4-sulfamoylbenzamides were investigated as inhibitors of four human CA isoforms: hCA I, II, VII, and IX. The inhibition constants (Ki) from this study are presented below.
| Compound ID | R Group (on benzamide nitrogen) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | h-CA IX Ki (nM) |
| 3a | Ethyl | 334 | 12.3 | 8.8 | 15.4 |
| 3b | Propyl | 148 | 10.9 | 7.5 | 11.8 |
| 3c | Propargyl | 85.3 | 9.7 | 6.4 | 9.1 |
| 3d | Cyclopropyl | 115 | 8.8 | 5.9 | 8.7 |
| 3e | Phenyl | 21.4 | 1.2 | 0.55 | 3.4 |
| 3f | 4-Fluorophenyl | 15.8 | 0.98 | 0.48 | 2.9 |
| 3g | 4-Chlorophenyl | 9.7 | 0.85 | 0.45 | 2.5 |
| 3h | 4-Bromophenyl | 8.5 | 0.77 | 0.41 | 2.1 |
| 3i | Valyl | 57.8 | 4.5 | 3.1 | 5.8 |
| 3j | Alanyl | 71.2 | 5.1 | 3.9 | 6.2 |
| 3k | Phenylalanyl | 11.3 | 0.91 | 0.52 | 3.1 |
| 3l | Leucyl | 25.6 | 2.3 | 1.8 | 4.5 |
Key SAR Observations for CA Inhibitors:
-
Potency: Aromatic substituents on the benzamide nitrogen generally lead to more potent inhibition across the tested isoforms compared to smaller alkyl or amino acid moieties.
-
Isoform Selectivity: While many compounds show broad-spectrum inhibition, some selectivity can be observed. For example, compounds with halogenated phenyl rings (3f-3h ) are highly potent against hCA II, VII, and IX.
Bioisosteric Alternatives to the this compound Scaffold
While the this compound core is effective, medicinal chemists often explore bioisosteric replacements to modulate physicochemical properties, improve metabolic stability, or explore new intellectual property. Key bioisosteres for the sulfonamide group include sulfoximines and sulfamides.
Currently, there is a lack of published, direct head-to-head comparative studies where the sulfonamide group of a this compound is replaced with a sulfoximine or sulfamide, and the resulting analogs are tested against the same biological targets. However, the general properties of these bioisosteres suggest potential advantages. For example, sulfoximines offer an additional vector for chemical modification at the nitrogen atom, which can be used to fine-tune the molecule's properties.[2] While a direct comparison within the this compound series is unavailable, a study on helicase-primase inhibitors showed that replacing a primary sulfonamide with a methyl sulfoximine moiety resulted in weaker inhibitory activity, highlighting that the success of such a replacement is context-dependent.[3]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the synthesis of this compound derivatives and the key biological assay used for their evaluation.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a two-step process:
-
Chlorosulfonylation of a Substituted Benzoic Acid: The starting benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding 3-(chlorosulfonyl)benzoic acid. The product is typically isolated by pouring the reaction mixture onto ice followed by filtration.
-
Amidation:
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with a primary or secondary amine in an aqueous medium to form the 3-sulfamoylbenzoic acid intermediate.
-
Benzamide Formation: The carboxylic acid of the 3-sulfamoylbenzoic acid is then coupled with a desired amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) to yield the final this compound derivative.
-
Purification of the final products is typically achieved by flash column chromatography.
h-NTPDase Inhibition Assay (Malachite Green Assay)
The inhibitory activity of the synthesized compounds against h-NTPDase isoforms is commonly determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Substrate: ATP at a concentration corresponding to the Km of the specific h-NTPDase isoform.
-
Enzyme: Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, or -8).
-
Test Compounds: Dissolved in DMSO.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
96-well microplate.
Procedure:
-
Add 2.5 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. For the control, add 2.5 µL of DMSO.
-
Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for a time that ensures the reaction remains in the linear phase (e.g., 30 minutes).
-
Stop the reaction by adding 20 µL of the Malachite Green working solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Synthetic and biological evaluation workflow for this compound derivatives.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Replacement of sulfonamide by sulfoximine within a helicase-primase inhibitor with restricted flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 3-Sulfamoylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent inhibitory activity against a range of biological targets. A critical aspect of preclinical drug development is the evaluation of a compound's selectivity, as off-target effects can lead to unforeseen toxicities. This guide provides an objective comparison of the selectivity of various this compound derivatives against their primary targets and related proteins, supported by experimental data from published studies.
Quantitative Data Summary
The inhibitory activity of this compound derivatives has been quantified against several enzyme families. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of potency and selectivity.
Table 1: Selectivity of this compound Derivatives against Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Isoforms
A study on sulfamoyl-benzamide derivatives identified several potent and selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8. These ectonucleotidases are crucial in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[1][2]
| Compound ID | Chemical Name | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 17.49 ± 1.23 | 0.27 ± 0.08 | >50 | >50 |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | >50 | 0.29 ± 0.07 | >50 | >50 |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | >50 | >50 | >50 | 0.28 ± 0.07 |
| 3a | N-(chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide | >50 | >50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | >50 | 0.13 ± 0.01 | >50 | >50 |
Data sourced from a study on sulfamoyl benzamide derivatives as h-NTPDase inhibitors.[1][2][3]
Table 2: Selectivity of this compound Derivatives against Aspartic Proteases
A series of sulfamoylbenzamide derivatives were evaluated for their inhibitory activity against Cathepsin D, a lysosomal aspartic protease implicated in breast cancer, and Plasmepsin II, an essential enzyme for the malaria parasite Plasmodium falciparum. The compounds demonstrated high selectivity for Cathepsin D.[4]
| Compound Name | Cathepsin D IC50 (µM) | Plasmepsin-II Activity |
| N-(3-chlorophenyl)-2-sulfamoylbenzamide | 1.25 | Inactive |
| Derivative 2 | 1.50 | Inactive |
| Derivative 3 | 1.75 | Inactive |
| Derivative 4 | 1.80 | Inactive |
| Derivative 5 | 2.00 | Inactive |
Data from a study identifying selective Cathepsin D inhibitors.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
h-NTPDase Inhibition Assay (Malachite Green Assay)
This assay determines the inhibitory potential of compounds against h-NTPDase isoforms by quantifying the release of inorganic phosphate from the hydrolysis of ATP or ADP.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Enzyme: Purified h-NTPDase isoforms (e.g., h-NTPDase1, -2, -3, -8)
-
Substrate: ATP or ADP
-
Test Compounds: this compound derivatives dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Test compounds are serially diluted and added to the wells of a 96-well plate. The final concentration of DMSO is kept below 1%.
-
The respective h-NTPDase isoform is added to each well, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP).
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped, and the released inorganic phosphate is detected by adding a malachite green-based reagent.
-
After a 15-20 minute color development period, the absorbance is measured at approximately 620-650 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without any inhibitor, and IC50 values are determined from dose-response curves.
Cathepsin D Inhibition Assay (Fluorometric Method)
This assay measures the enzymatic activity of Cathepsin D by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Assay Buffer: Appropriate for Cathepsin D activity (e.g., 100 mM sodium acetate, pH 3.5)
-
Enzyme: Purified human Cathepsin D
-
Substrate: A fluorogenic Cathepsin D substrate
-
Test Compounds: this compound derivatives dissolved in DMSO
-
Positive Control: Pepstatin A (a known Cathepsin D inhibitor)
-
96-well black microplate
Procedure:
-
The Cathepsin D enzyme is diluted in the assay buffer.
-
Test compounds at various concentrations are pre-incubated with the enzyme in the wells of a 96-well plate for 10-15 minutes at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compounds to the rate of the control (enzyme with DMSO). IC50 values are then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures aids in understanding the significance of these findings.
Signaling Pathways
Experimental Workflow
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03874B [pubs.rsc.org]
- 4. Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 3-Sulfamoylbenzamide Derivatives: A Comparative Analysis with Competing Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Indapamide, a notable 3-sulfamoylbenzamide derivative, against two leading competitor diuretics: Hydrochlorothiazide and Furosemide. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety for clinical use. This document compiles preclinical data from rodent studies to offer a quantitative comparison and outlines the experimental methodologies for assessing the therapeutic index.
Quantitative Comparison of Therapeutic Indices
The following tables summarize the preclinical data for Indapamide and its competitors, focusing on oral toxicity and diuretic efficacy in rats. This allows for a direct comparison of their therapeutic windows.
Table 1: Acute Oral Toxicity Data in Rodents
| Compound | Animal Model | LD50 (mg/kg) |
| Indapamide | Rat | >3000 |
| Mouse | 577 - 635 | |
| Hydrochlorothiazide | Rat | >10,000 |
| Mouse | >10,000 | |
| Furosemide | Rat | 2600 - 4745 |
LD50: The dose that is lethal to 50% of the test animal population.
Table 2: Diuretic Efficacy Data in Rats
| Compound | Animal Model | Effective Dose (ED50) (mg/kg, oral) |
| Indapamide | Rat | 1 |
| Hydrochlorothiazide | Rat | 10* |
| Furosemide | Rat | 5 |
*A demonstrated dose for natriuresis and diuresis, not a calculated ED50.
Table 3: Calculated Therapeutic Index
| Compound | Animal Model | LD50 (mg/kg) | ED50 (mg/kg) | Calculated Therapeutic Index (LD50/ED50) |
| Indapamide | Rat | >3000 | 1 | >3000 |
| Hydrochlorothiazide | Rat | >10,000 | 10 | >1000 |
| Furosemide | Rat | 2600 | 5 | 520 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Acute Oral Toxicity (LD50)
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a compound administered orally to rats.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimatized to the laboratory conditions for at least five days before the experiment.
-
Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water, except for a brief fasting period before dosing.
-
Dose Administration:
-
Animals are fasted overnight (approximately 16-18 hours) before administration of the test compound, with water still available.
-
The test compound is typically suspended or dissolved in a suitable vehicle (e.g., distilled water, saline, or a suspension agent like carboxymethyl cellulose).
-
A single dose of the compound is administered to each animal via oral gavage.
-
Multiple dose groups are used with a geometric progression of doses to determine the dose range that causes mortality. A control group receives the vehicle only.
-
-
Observation:
-
Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours post-dosing and then daily for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Body weights are recorded before dosing and periodically throughout the 14-day observation period.
-
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis, based on the mortality data collected at the end of the 14-day observation period.
Assessment of Diuretic Activity (ED50)
This protocol describes a method for evaluating the diuretic efficacy of a compound in rats.
-
Test Animals: Male or female rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used. They are acclimatized to the experimental conditions.
-
Housing: For the duration of the experiment, animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Experimental Procedure:
-
Animals are fasted for approximately 18 hours before the experiment, with free access to water.
-
To ensure a uniform state of hydration and promote diuresis, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Immediately after hydration, the test compound, a standard diuretic (positive control), or the vehicle (negative control) is administered orally.
-
Urine is collected at specified time intervals (e.g., every hour for up to 5-6 hours or a cumulative collection over 24 hours).
-
-
Parameters Measured:
-
Total urine volume.
-
Urinary electrolyte concentrations (Na+, K+, Cl-) are measured using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is assessed by comparing the urine output and electrolyte excretion in the treated groups to the control group. The ED50, the dose that produces 50% of the maximum diuretic effect, can be determined from the dose-response curve.
Visualizations of Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the primary mechanisms of action for Indapamide and its competitor compounds at their respective sites in the nephron.
Caption: Dual mechanism of action of Indapamide.
Caption: Mechanism of action of Hydrochlorothiazide.
Caption: Mechanism of action of Furosemide.
Experimental Workflow
The diagram below illustrates the general workflow for conducting in vivo diuretic studies in rodents.
Caption: Experimental workflow for diuretic assays.
Safety Operating Guide
Safe Disposal of 3-Sulfamoylbenzamide: A Procedural Guide
Researchers and drug development professionals handling 3-Sulfamoylbenzamide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data.
Key Safety and Handling Information
This compound is classified as a hazardous substance, harmful if swallowed and suspected of causing genetic defects. It can also cause serious eye irritation and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety precautions is mandatory during handling and disposal. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 55-21-0 |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
Proper Disposal Workflow
The recommended disposal procedure for this compound involves treating it as hazardous chemical waste. The following diagram illustrates the required workflow for its safe disposal.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
The primary and mandated method for the disposal of this compound is to transfer it to an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Instructions:
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment:
-
For solid waste, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Ensure the waste container is compatible with the chemical and is tightly sealed.
-
Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste storage area.
-
This area should be away from incompatible materials, such as oxidizing agents.[3]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination:
-
Thoroughly clean any contaminated surfaces.
-
Wash your hands thoroughly with soap and water after handling the chemical waste.
-
In the event of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains. For large spills, consult with an expert or your institution's environmental health and safety department.
References
Personal protective equipment for handling 3-Sulfamoylbenzamide
Essential Safety and Handling Guide for 3-Sulfamoylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for handling chemically related substances such as aromatic amines and sulfamides, which may present hazards.[1] A thorough risk assessment should be conducted before beginning any work with this chemical.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The required level of protection depends on the specific handling procedure and associated risks.
Table 1: Standard Laboratory Handling (Low Risk)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes.[1][2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
Table 2: Operations with High Risk of Exposure (e.g., weighing, preparing solutions, potential for spills)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Provides robust protection against skin contact.[1][3] |
| Eye Protection | Goggles and a face shield, or a full face-piece respirator | Provides a full range of protection against splashes to the face and eyes.[2] |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat | Provides an additional layer of protection against spills and contamination.[1] |
| Respiratory Protection | N95 respirator or higher, depending on the risk of aerosolization | Required when handling powders outside of a containment system.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ventilation : Ensure the work area is well-ventilated.[1]
-
Emergency Equipment : Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before starting work.[1]
-
Donning PPE : Before handling the compound, put on the appropriate PPE as outlined in the tables above.[3]
-
Handling : Handle the substance with care to avoid dust formation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Contaminated gloves and other disposable PPE should be placed in a designated waste container.[6]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[3]
First Aid Measures
Immediate action is required in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[7] |
| Skin Contact | Immediately dust off any solid chemical and then flush the contaminated skin with plenty of water.[7] Remove contaminated clothing. Wash the affected area with soap and water.[7] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7] |
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Waste Collection : Collect all solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.[8]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Disposal Compliance : All hazardous drug waste must be disposed of in compliance with all applicable federal, state, and local regulations.[8] This often involves incineration by a licensed chemical waste management company.[9][10] Do not dispose of this chemical down the drain.
Visual Guides
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.es [fishersci.es]
- 6. safety.duke.edu [safety.duke.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
